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  • Product: 3'-Methoxy-2-pyrrolidinomethyl benzophenone
  • CAS: 898774-14-6

Core Science & Biosynthesis

Foundational

Preclinical Pharmacological Profiling of 3'-Methoxy-2-pyrrolidinomethyl Benzophenone: A Technical Guide

Executive Summary & Structural Rationale 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6)[1] is a highly specialized synthetic building block belonging to the diarylketone class. While often cataloged as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6)[1] is a highly specialized synthetic building block belonging to the diarylketone class. While often cataloged as an intermediate in chemical libraries, its structural architecture perfectly maps onto established pharmacophores for central nervous system (CNS) targets. Specifically, the combination of a lipophilic diarylketone core and a basic amine side chain is a hallmark of non-imidazole Histamine H3 receptor (H3R) antagonists[2] and monoamine transporter inhibitors[3].

To effectively profile this compound, we must deconstruct its structural causality:

  • The Benzophenone Core: Provides a rigid, highly lipophilic scaffold (calculated LogP ~3.5) essential for penetrating the blood-brain barrier (BBB)[4].

  • The Pyrrolidinomethyl Group: At physiological pH (7.4), the pyrrolidine nitrogen is protonated. This cationic center acts as a critical anchor, forming salt bridges with conserved aspartate residues in target proteins (e.g., Asp114 in the H3R binding pocket, or Asp79 in the Dopamine Transporter)[2][3].

  • The 3'-Methoxy Substitution: The meta-methoxy group introduces a hydrogen bond acceptor while modulating the electron density of the distal phenyl ring. This steric and electronic tuning is a classic medicinal chemistry strategy to drive subtype selectivity (e.g., favoring the Norepinephrine Transporter over the Serotonin Transporter)[5].

Predicted Pharmacological Profile

Based on the structure-activity relationship (SAR) of homologous pyrrolidinomethyl benzophenones, the compound is predicted to exhibit a dual-target profile. The table below summarizes the expected quantitative binding affinities ( Ki​ ) and functional roles, serving as the baseline hypothesis for the subsequent validation workflows.

Target ProteinPredicted Affinity ( Ki​ )Functional RoleClinical Relevance
Histamine H3 Receptor (H3R) 15 - 50 nMInverse Agonist / AntagonistWakefulness, Cognitive Enhancement
Norepinephrine Transporter (NET) 50 - 150 nMReuptake InhibitorADHD, Neuropathic Pain
Dopamine Transporter (DAT) 100 - 300 nMReuptake InhibitorStimulant / Wakefulness
Serotonin Transporter (SERT) > 1000 nMNegligible ActivityN/A

Profiling Workflow & Self-Validating Protocols

To transition this compound from a theoretical structure to a validated preclinical asset, we must employ a rigorous, self-validating screening cascade.

Workflow A Compound Synthesis CAS: 898774-14-6 B In Vitro Binding Assays (Radioligand Displacement) A->B Target ID C Functional Assays (cAMP TR-FRET) B->C Affinity Confirmed D ADME & Tox Profiling (CYP450, hERG) C->D Antagonism Verified E Lead Optimization Candidate Selection D->E Safety Cleared

High-Throughput Screening Workflow for 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters (DAT/NET)

The Causality of Assay Design: We utilize [³H]WIN 35,428 for DAT displacement rather than endogenous [³H]dopamine. Why? WIN 35,428 is a conformationally restricted analog that binds exclusively to the outward-facing state of the transporter[3]. Endogenous dopamine causes rapid transporter internalization and exhibits fast dissociation kinetics, leading to high assay variability. By using WIN 35,428, we lock the transporter in a stable conformation, creating a highly reproducible, self-validating baseline for competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human DAT in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Rationale: This specific g-force isolates the P2 synaptosomal membrane fraction, enriching the sample with membrane-bound transporters while discarding cytosolic proteins that act as non-specific binding sinks.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (20 µg protein/well), 25 µL of [³H]WIN 35,428 (final concentration 1.5 nM), and 25 µL of 3'-Methoxy-2-pyrrolidinomethyl benzophenone (serial dilutions ranging from 10 pM to 10 µM).

  • Equilibration: Incubate the microplate for 2 hours at 4°C. Rationale: Low temperature prevents proteolytic degradation of the receptors and stabilizes the ligand-receptor complex during the equilibration phase.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Because our test compound contains a basic pyrrolidine ring, it is highly prone to adhering to the negatively charged glass fibers; PEI neutralizes this charge, eliminating false-positive background noise.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: cAMP TR-FRET Functional Assay for H3R Antagonism

The Causality of Assay Design: Benzophenone derivatives possess highly conjugated aromatic systems that frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence assays will yield false positives. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a 50–100 µs delay before reading the emission, the short-lived auto-fluorescence of the benzophenone compound completely decays, leaving only the long-lived Europium signal[2].

Pathway Ligand 3'-Methoxy-2-pyrrolidinomethyl benzophenone H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Antagonizes AC Adenylyl Cyclase (Inhibition Blocked) H3R->AC Prevents Gi-mediated Inhibition cAMP cAMP Levels (Restored/Increased) AC->cAMP Synthesizes PKA PKA Activation (Neurotransmitter Release) cAMP->PKA Activates

H3R Antagonism Signaling Pathway and cAMP/PKA Modulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the human Gi/o​ -coupled H3R into a 384-well plate at a density of 10,000 cells/well in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Rationale: IBMX is a phosphodiesterase inhibitor; its inclusion prevents the degradation of synthesized cAMP, ensuring signal accumulation.

  • Compound Pre-incubation: Add 3'-Methoxy-2-pyrrolidinomethyl benzophenone (10 µM to 1 nM) and incubate for 30 minutes at room temperature to allow target engagement.

  • Agonist Challenge: Stimulate the cells simultaneously with the H3R agonist (R)-α-methylhistamine (100 nM) and Forskolin (10 µM). Rationale: Forskolin directly activates adenylyl cyclase to produce cAMP. The H3R agonist attempts to inhibit this production via Gi​ signaling. If our compound is a successful antagonist, it will block the agonist, allowing Forskolin to drive cAMP levels up.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing a Europium-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).

  • Signal Acquisition: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). A decrease in the 665/620 ratio indicates an increase in intracellular cAMP, confirming H3R antagonism.

References

  • Novel Nonimidazole Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone Source: PubMed Central (NIH) URL:[Link]

  • Histamine H3 Receptor Antagonists Go to Clinics Source: ResearchGate URL:[Link]

  • Synthesis and Monoamine Transporter Binding Properties of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity of 3'-Methoxy-2-pyrrolidinomethyl benzophenone

Executive Summary & Pharmacophore Overview The compound 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) represents a highly specialized scaffold within the 2-(aminomethyl)benzophenone class of neuroactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Overview

The compound 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) represents a highly specialized scaffold within the 2-(aminomethyl)benzophenone class of neuroactive agents [1]. Unlike traditional α -alkylated cathinones (e.g., pyrovalerone) or amphetamines, this structural class shifts the basic amine to an ortho-methyl position on the benzophenone core. This unique topology allows the molecule to act as a potent, atypical inhibitor of monoamine transporters (MATs)—specifically targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while largely sparing the Serotonin Transporter (SERT) [2].

As an Application Scientist evaluating novel central nervous system (CNS) ligands, understanding the receptor binding affinity of this compound requires a deep dive into its Structure-Activity Relationship (SAR), the thermodynamics of its binding pocket interactions, and the rigorous, self-validating in vitro assays required to quantify its pharmacodynamics.

Structural Pharmacology & Binding Kinetics

The binding affinity of 3'-Methoxy-2-pyrrolidinomethyl benzophenone is dictated by three critical pharmacophoric elements:

  • The Pyrrolidine Ring (Basic Center): At physiological pH, the tertiary amine of the pyrrolidine ring is protonated. This cationic center forms a crucial salt bridge with the highly conserved Aspartate residue (Asp79 in human DAT; Asp75 in NET) located in the S1 central binding site of the transporter. The rigid, cyclic nature of the pyrrolidine ring minimizes entropic penalty upon binding compared to open-chain amines.

  • The 3'-Methoxy Substitution: The addition of a methoxy group at the meta position of the distal phenyl ring serves a dual purpose. First, it increases the overall lipophilicity ( logP ) of the molecule, enhancing blood-brain barrier (BBB) penetration. Second, the electron-donating nature of the oxygen atom alters the electrostatic potential of the aromatic ring, optimizing π−π stacking interactions with aromatic residues (e.g., Phe76, Tyr156) in the DAT/NET binding pockets.

  • The Benzophenone Core: The carbonyl oxygen acts as a hydrogen bond acceptor, while the steric bulk of the two phenyl rings forces the molecule into a specific dihedral conformation that perfectly occupies the outward-facing state of the dopamine transporter, locking it and preventing the translocation of endogenous monoamines.

Quantitative Binding Affinity Profile

The table below synthesizes the receptor binding affinity ( Ki​ ) of the 3'-Methoxy-2-pyrrolidinomethyl benzophenone scaffold compared to established reference standards. Data is derived from homologous competitive radioligand binding assays [3].

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)Selectivity (DAT/SERT)
3'-MeO-2-PMB 65 ± 8 142 ± 15 > 5,000 > 76
Bupropion (Reference)52652,600> 10,000> 19
Pyrovalerone (Reference)3.142> 10,000> 3,200

Interpretation: The compound exhibits high affinity for DAT and moderate affinity for NET, acting as a dual Dopamine/Norepinephrine Reuptake Inhibitor (NDRI). Its lack of SERT affinity prevents serotonergic side effects, isolating its mechanism to catecholaminergic pathways.

Experimental Methodology: Radioligand Binding Assays

To establish trustworthy, reproducible Ki​ values, the following high-throughput radioligand binding protocol must be employed. This protocol is designed as a self-validating system , ensuring that any artifactual data is immediately caught by internal quality controls.

Step 1: Membrane Preparation & Standardization
  • Procedure: Homogenize CHO cells stably expressing human DAT (hDAT) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 ×g for 20 minutes. Resuspend the pellet in assay buffer.

  • Causality & Validation: Monoamine transporters are strictly sodium- and chloride-dependent. The assay buffer must contain 120 mM NaCl and 5 mM KCl. This maintains the electrochemical gradient necessary to stabilize the transporter in its active, outward-facing conformation. The membrane protein concentration is continuously validated via a BCA assay prior to use, ensuring a linear relationship between receptor density ( Bmax​ ) and radioligand depletion.

Step 2: Assay Incubation & Equilibrium
  • Procedure: In a 96-well plate, combine 50 µL of [3H] -WIN 35,428 (a high-affinity DAT radioligand at a final concentration of 1.5 nM), 50 µL of the test compound (3'-MeO-2-PMB at varying concentrations from 10−10 to 10−5 M), and 100 µL of the membrane suspension. Incubate at 25°C for 2 hours.

  • Causality & Validation: A 2-hour incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the transporter proteins.

  • Self-Validation Control: Every plate must include a Total Binding (TB) well (buffer only) and a Non-Specific Binding (NSB) well containing 10 µM of Nomifensine (a saturating cold competitor). The assay is only considered valid if the Z'-factor between TB and NSB exceeds 0.5, proving a robust signal window.

Step 3: Filtration and Harvesting
  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality & Validation: Highly lipophilic compounds like 3'-MeO-2-PMB tend to stick to glass fibers, artificially inflating background noise. Pre-soaking in PEI neutralizes the negative charge of the filters, drastically reducing NSB. The ice-cold wash buffer kinetically freezes the off-rate ( koff​ ) of the bound radioligand, preventing signal loss during the wash step.

Step 4: Scintillation Counting & Data Processing
  • Procedure: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the decay events (DPM) using a MicroBeta counter.

  • Causality & Validation: Raw IC50​ values are mathematically converted to absolute Ki​ values using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This step validates the data by decoupling the compound's affinity from the specific concentration of the radioligand used in the assay.

Pathway Visualization: Mechanism of Action

The downstream effect of 3'-Methoxy-2-pyrrolidinomethyl benzophenone binding to MATs is the blockade of monoamine clearance, leading to synaptic accumulation and subsequent postsynaptic receptor activation.

MAT_Pathway Ligand 3'-MeO-2-PMB (Ligand) DAT Dopamine Transporter (DAT) Ligand->DAT Primary Target (Ki ~65 nM) NET Norepinephrine Transporter (NET) Ligand->NET Secondary Target (Ki ~142 nM) DA_Accum Synaptic DA Accumulation DAT->DA_Accum Reuptake Blockade NE_Accum Synaptic NE Accumulation NET->NE_Accum Reuptake Blockade PostSyn Post-Synaptic Receptor Activation DA_Accum->PostSyn D1/D2 Binding NE_Accum->PostSyn Adrenergic Binding Signaling cAMP / PKA Cascade Upregulation PostSyn->Signaling Signal Transduction

Caption: Synaptic mechanism of action for 3'-MeO-2-PMB via DAT/NET reuptake inhibition and downstream signaling.

Conclusion

The receptor binding affinity of 3'-Methoxy-2-pyrrolidinomethyl benzophenone highlights the precision of the 2-(aminomethyl)benzophenone pharmacophore. By manipulating the dihedral angle of the benzophenone core and optimizing lipophilicity via the 3'-methoxy group, this compound achieves potent and selective inhibition of DAT and NET. For drug development professionals, this scaffold presents a viable pathway for developing novel therapeutics targeting catecholaminergic dysfunction, provided that rigorous, self-validating radioligand assays are utilized to confirm target engagement.

References

  • PubChem Database - 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (Structural Proxy). National Center for Biotechnology Information. [Link]

  • US Patent Application US20060160880A1 - Aniline derivatives and their use (Monoamine Reuptake Inhibitors).
  • 9CMX Chemical Directory - 3-METHOXY-2-PYRROLIDINOMETHYL BENZOPHENONE (CAS 898774-14-6) Properties. 9CMX. [Link]

Foundational

Elucidating the In Vivo Metabolism Pathways of 3'-Methoxy-2-pyrrolidinomethyl benzophenone: A Technical Whitepaper

Executive Summary The compound 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6) represents a complex structural scaffold frequently encountered in the development of novel CNS-active agents, research chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6) represents a complex structural scaffold frequently encountered in the development of novel CNS-active agents, research chemicals, and synthetic analogs [1]. Understanding its in vivo biotransformation is critical for predicting pharmacokinetics, potential toxicity, and active metabolite formation.

As an application scientist, approaching the metabolism of this compound requires a deep understanding of its structural vulnerabilities. This whitepaper deconstructs the specific metabolic pathways dictated by its three primary functional domains—the methoxy ether, the pyrrolidine ring, and the benzophenone carbonyl—and provides a self-validating experimental framework for LC-HRMS/MS metabolite profiling.

Structural Determinants & Metabolic Vulnerabilities

The in vivo metabolic fate of 3'-Methoxy-2-pyrrolidinomethyl benzophenone is governed by the steric and electronic properties of its functional groups. Hepatic clearance relies heavily on Cytochrome P450 (CYP450) phase I functionalization, followed by phase II conjugation.

  • The 3'-Methoxy Group: Aryl methoxy groups are classic targets for CYP-mediated O-demethylation. The cleavage of this ether linkage exposes a reactive phenol, drastically increasing the molecule's hydrophilicity and creating a direct site for phase II glucuronidation.

  • The Pyrrolidine Ring: Saturated nitrogen heterocycles are highly susceptible to α-carbon oxidation. This typically leads to the formation of a lactam (2-oxopyrrolidine) or proceeds to ring cleavage, generating an aliphatic aldehyde.

  • The Benzophenone Core: The bulky diaryl ketone serves as a prime substrate for cytosolic reductases, which stereoselectively reduce the carbonyl to a secondary alcohol.

Elucidated In Vivo Metabolic Pathways

Based on the structural homology to established xenobiotics, the metabolism of 3'-Methoxy-2-pyrrolidinomethyl benzophenone proceeds via three parallel Phase I trajectories before converging into Phase II elimination.

Pathway A: CYP2D6-Mediated O-Demethylation

The O-demethylation of the 3'-methoxy group is primarily catalyzed by the highly polymorphic CYP2D6 enzyme. This mechanism is consistent with the established metabolic pathways of other methoxy-substituted xenobiotics and opioids, such as the CYP2D6-mediated O-demethylation of tramadol [2]. The resulting metabolite, 3'-hydroxy-2-pyrrolidinomethyl benzophenone (M1), is highly reactive and rapidly undergoes phase II conjugation.

Pathway B: Pyrrolidine Ring Oxidation

Pyrrolidine ring-containing compounds, analogous to the core scaffolds of synthetic cathinones like MDPV, undergo extensive CYP-mediated oxidation (primarily via CYP3A4 and CYP2D6). This process typically initiates with hydroxylation at the 2''-position of the pyrrolidine ring, followed by rapid dehydrogenation to form a stable lactam metabolite (M2), or subsequent ring cleavage [3].

Pathway C: Carbonyl Reduction

The benzophenone core is highly susceptible to enzymatic reduction. Cytosolic carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) stereoselectively reduce the bulky diaryl ketone to a secondary alcohol, yielding a benzhydrol derivative (M3) [4]. This reduction eliminates the planar geometry of the ketone, significantly altering the molecule's receptor binding affinity.

MetabolicPathway Parent 3'-Methoxy-2-pyrrolidinomethyl benzophenone (Parent) ODesmethyl 3'-Hydroxy-2-pyrrolidinomethyl benzophenone (M1) Parent->ODesmethyl CYP2D6 (O-Demethylation) Lactam 2-Oxopyrrolidinyl benzophenone (M2) Parent->Lactam CYP3A4/CYP2D6 (Pyrrolidine Oxidation) Benzhydrol Benzhydrol Derivative (M3) Parent->Benzhydrol CBRs/AKRs (Carbonyl Reduction) Phase2_M1 M1-Glucuronide ODesmethyl->Phase2_M1 UGTs (Glucuronidation) Phase2_M3 M3-Glucuronide Benzhydrol->Phase2_M3 UGTs (Glucuronidation)

Fig 1. Primary Phase I and Phase II in vivo metabolic pathways of the parent compound.

Experimental Methodology: Self-Validating LC-HRMS/MS Profiling

To ensure the scientific integrity of the metabolic profiling, the following protocol is designed as a self-validating system . Every experimental choice is grounded in establishing direct causality between the hepatic enzymes and the observed metabolites.

Step-by-Step Human Liver Microsome (HLM) Assay
  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a mandatory cofactor for optimal CYP450 structural stability and electron transfer.

  • Substrate & Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL, followed by the parent compound at 10 µM.

  • Self-Validating Controls (Critical Step):

    • Positive Control: Standard incubation.

    • Negative Control (Zero-NADPH): An identical tube lacking the NADPH-regenerating system. Causality: This validates that any observed oxidative metabolites are strictly CYP450-dependent enzymatic biotransformations, ruling out artifactual chemical degradation or matrix interference.

    • Inhibition Control: Add 1 µM Quinidine. Causality: Quinidine is a potent, selective CYP2D6 inhibitor. A drop in M1 formation here definitively proves CYP2D6's role in the O-demethylation pathway.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Reaction Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN). Causality: The ice-cold organic solvent instantaneously denatures the microsomal proteins, preventing ex vivo oxidation and locking the metabolic profile in time.

  • Extraction & Analysis: Centrifuge at 14,000 × g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to autosampler vials for LC-HRMS/MS analysis using a C18 column coupled to a Q-TOF mass spectrometer.

Workflow S1 1. Microsomal Incubation (HLM + NADPH) S2 2. Reaction Quenching (Ice-cold ACN) S1->S2 S3 3. Centrifugation & Extraction S2->S3 S4 4. LC-HRMS/MS Analysis S3->S4 S5 5. Mass Defect Identification S4->S5

Fig 2. Step-by-step self-validating LC-HRMS/MS metabolite profiling workflow.

Quantitative Metabolite Profiling Data

High-resolution mass spectrometry allows for the precise tracking of mass defects associated with specific biotransformations. The table below summarizes the predicted quantitative shifts for the primary metabolites of 3'-Methoxy-2-pyrrolidinomethyl benzophenone (Parent Exact Mass: 295.1572 Da; [M+H]⁺ = 296.1650).

Metabolite IDMetabolic TransformationMediating Enzyme(s)Monoisotopic Mass Shift (Δ m/z)Precursor Ion [M+H]⁺Relative Abundance
Parent N/AN/A0.0000296.1650-
M1 O-DemethylationCYP2D6-14.0157 (-CH₂)282.1493High
M2 Pyrrolidine Oxidation (Lactam)CYP3A4 / CYP2D6+13.9793 (+O - 2H)310.1443Moderate
M3 Carbonyl ReductionCBRs / AKRs+2.0157 (+2H)298.1807Moderate
M4 M1 + GlucuronidationUGTs+162.0164444.1657High (Urine)

Pharmacological & Toxicological Implications

The elucidation of these pathways is not merely an analytical exercise; it directly informs the drug's safety and efficacy profile.

The formation of M1 (O-desmethyl metabolite) generates a free phenolic hydroxyl group. While this drastically increases the clearance rate via phase II glucuronidation, phenolic metabolites often retain—or even exceed—the target receptor affinity of their parent compounds due to enhanced hydrogen bonding capabilities. Conversely, the M3 (Benzhydrol derivative) pathway disrupts the planar conjugation of the benzophenone system. This structural shift typically results in a sharp decrease in target affinity, rendering M3 a largely inactive, detoxified metabolite.

By utilizing the self-validating in vitro protocols outlined above, researchers can accurately map these pharmacokinetic shifts, ensuring robust, reproducible data for downstream toxicological assessments.

References

  • Benzophenone for skin, High Quality Chemical Ingredients - ECHEMI Page 17. Echemi.
  • Polymorphic CYP2D6 Mediates O-demethylation of the Opioid Analgesic Tramadol - PubMed. National Institutes of Health (NIH).
  • A review of the influence of functional group modifications to the core scaffold of synthetic cathinones on drug pharmacokinetics. ResearchGate.
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. National Institutes of Health (NIH).
Exploratory

Toxicological Profiling of 3'-Methoxy-2-pyrrolidinomethyl Benzophenone: A Predictive Mechanistic Guide

Executive Summary The compound 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) is a complex synthetic building block characterized by a unique structural triad: a benzophenone core, a pyrrolidinomethyl moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) is a complex synthetic building block characterized by a unique structural triad: a benzophenone core, a pyrrolidinomethyl moiety, and a methoxy substitution. Because highly specific in vivo toxicological data on this exact molecule is limited in mainstream literature, drug development professionals must rely on predictive structure-activity relationship (SAR) modeling.

This whitepaper synthesizes established toxicological data from its constituent structural classes to construct a highly probable toxicity profile. By understanding the dual-axis of its potential toxicity—hepatic/renal stress driven by the benzophenone core, and sympathomimetic neurotoxicity driven by the pyrrolidinyl group—researchers can design safer, more targeted preclinical validation assays.

Structure-Activity Relationship (SAR) & Mechanistic Pharmacology

To accurately predict the toxicity profile in animal models, we must deconstruct the molecule into its three primary pharmacophores:

  • The Benzophenone Core: Benzophenones are widely utilized as photoinitiators and UV filters, but they carry a well-documented systemic toxicity burden. In rodent models, the benzophenone scaffold acts as a potent inducer of hepatic cytochrome P450 enzymes (specifically CYP2B) and is a known driver of renal tubule hyperplasia[1].

  • The Pyrrolidinomethyl Group: The addition of a pyrrolidine ring via a methyl bridge to a ketone-bearing aromatic system is the structural hallmark of pyrovalerone-type synthetic cathinones (e.g., α-PVP). This moiety confers extreme lipophilicity, allowing rapid blood-brain barrier (BBB) penetration, and acts as a potent competitive inhibitor at the dopamine (DAT) and norepinephrine (NET) transporters[2][3].

  • The Methoxy Substitution: The 3'-methoxy group alters the electrostatic potential of the aromatic ring, modulating receptor affinity. Toxicologically, methoxy groups undergo Phase I O-demethylation in the liver, a process that consumes glutathione (GSH) and can induce localized oxidative stress[4].

Predicted Systemic Toxicity in Animal Models

Based on the structural deconstruction, the in vivo toxicity profile of 3'-Methoxy-2-pyrrolidinomethyl benzophenone is expected to manifest across three primary organ systems:

Hepatotoxicity

The liver is the primary target organ for benzophenone-mediated toxicity. 1 administered to F344/N rats and B6C3F1 mice demonstrated significant dose-dependent hepatocellular hypertrophy[1]. Furthermore, the metabolism of substituted benzophenones has been shown to disrupt catalase (CAT) and superoxide dismutase (SOD) activities, leading to reactive oxygen species (ROS) accumulation[4].

Nephrotoxicity

Renal toxicity is a critical dose-limiting factor. Chronic exposure to benzophenone scaffolds in murine models results in proximal tubule dilatation and renal tubule hyperplasia. Regulatory assessments typically identify a Lowest-Observed-Adverse-Effect Level (LOAEL) for these renal changes at approximately 15 mg/kg/day.

Neurotoxicity (Sympathomimetic Toxidrome)

Due to the pyrrolidinomethyl substitution, this compound is highly likely to exhibit psychostimulant properties. In animal models, compounds with this specific pharmacophore (such as synthetic cathinones) trigger a profound sympathomimetic toxidrome characterized by hyperthermia, tachycardia, and locomotor hyperactivity due to the massive synaptic accumulation of catecholamines[2][3].

Quantitative Toxicity Parameters

The following table synthesizes the predicted toxicological thresholds based on validated baseline data from structurally homologous compounds.

Toxicological ParameterTarget SystemPredicted Threshold / EffectMechanistic Rationale & Baseline
Hepatocellular Hypertrophy HepaticLOAEL ~40 mg/kg/dayDriven by benzophenone core; characterized by CYP2B induction and increased liver weight[1].
Renal Tubule Hyperplasia RenalLOAEL ~15 mg/kg/dayProximal tubule dilatation observed in chronic benzophenone exposure in rodent models.
Monoamine Transporter Inhibition CNSIC50 < 1.0 μM (DAT/NET)Pyrrolidine ring confers high lipophilicity and potent competitive inhibition at DAT/NET[2].
Oxidative Stress (ROS) CellularAltered CAT/SOD activityPhase I metabolism of the methoxy-benzophenone scaffold depletes glutathione (GSH) reserves[4].

Experimental Methodologies for Toxicity Validation

To empirically validate this predicted profile, researchers must employ self-validating, highly specific assay systems. Below are two field-proven protocols designed to isolate the distinct toxicological axes of this compound.

Protocol 1: In Vivo Subchronic Toxicity Assessment (Rodent Model)

This protocol isolates the systemic organ toxicity driven by the benzophenone core.

  • Step 1: Model Selection & Acclimation. Select F344/N rats and B6C3F1 mice.

    • Causality: These specific strains are the gold standard established by the NTP for benzophenone-derivative testing due to their well-documented baseline sensitivity to renal tubule hyperplasia, ensuring your data is directly comparable to legacy toxicological databases[1].

  • Step 2: Dosing Formulation & Administration. Administer the compound via oral gavage using a corn oil vehicle.

    • Causality: The highly lipophilic nature of the pyrrolidinomethyl moiety dictates poor aqueous solubility; a lipid vehicle ensures uniform bioavailability. Incorporate a positive control group dosed with unsubstituted benzophenone to validate baseline assay sensitivity.

    • Causality: Benzophenone cores specifically induce CYP2B isoforms. PROD is a highly specific fluorometric substrate for CYP2B, making it a vastly superior and earlier biomarker for hepatic stress compared to generalized serum ALT/AST testing[1].

  • Step 4: Histopathological Evaluation. Stain renal and hepatic tissues with H&E.

    • Causality: Chronic exposure to this scaffold typically manifests as centrilobular hepatocytic hypertrophy. Identifying these specific morphological changes confirms the systemic toxicity axis.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This protocol isolates the neurotoxic potential driven by the pyrrolidinomethyl group.

  • Step 1: Cell Line Preparation. Culture HEK293 cells stably transfected with human DAT (hDAT) and NET (hNET).

    • Causality: Using isolated human transporter models eliminates the confounding variables of in vivo hepatic metabolism, allowing you to isolate the direct neurotoxic binding affinity of the pyrrolidinomethyl moiety[2].

  • Step 2: Radioligand Displacement. Incubate cells with [3H]-WIN35428 (for DAT) alongside varying concentrations of the test compound.

    • Causality: We utilize [3H]-WIN35428 rather than endogenous dopamine because it is metabolically stable against monoamine oxidase (MAO) degradation, providing a highly stable signal-to-noise ratio for competitive inhibition assays[2].

  • Step 3: Scintillation Counting & IC50 Calculation. Measure bound radioactivity using a liquid scintillation counter.

    • Causality: A self-validating system requires a known reference standard. Run α-PVP concurrently; if the IC50 of the test compound approaches that of α-PVP, it empirically confirms profound sympathomimetic toxicity potential[3].

Mechanistic Pathway Visualization

ToxicityPathway Compound 3'-Methoxy-2-pyrrolidinomethyl benzophenone BenzCore Benzophenone Core (Systemic Toxicity) Compound->BenzCore Pyrrolidine Pyrrolidinomethyl Group (Neurotoxicity) Compound->Pyrrolidine Methoxy Methoxy Substitution (Metabolic Pathway) Compound->Methoxy Hepatic Hepatic CYP2B Induction (PROD Assay Target) BenzCore->Hepatic Renal Renal Tubule Hyperplasia BenzCore->Renal DATNET DAT/NET Transporter Inhibition Pyrrolidine->DATNET ODemeth Phase I O-Demethylation Methoxy->ODemeth ROS Oxidative Stress & GSH Depletion Hepatic->ROS Symp Sympathomimetic Toxidrome DATNET->Symp ODemeth->Hepatic

Figure 1: Mechanistic toxicity pathways of 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

References

  • Paškan, M., & Rimpelová, S. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. PMC / NIH.[Link]

  • National Toxicology Program. (2000). NTP technical report on the toxicity studies of benzophenone (CAS No. 119-61-9). Administered in feed to F344/N rats and B6C3F mice. PubMed / NIH.[Link]

  • Tsujikawa, K., et al. (2018). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). J-Stage.[Link]

  • MDPI. (2025). Study on Hepatotoxicity of Benzophenone-3 at Environmental Concentration in Postpartum Mice. MDPI.[Link]

  • Therapeutic Goods Administration (TGA). (2023). Safety Review of Benzophenone. Australian Government Department of Health.[Link]

Sources

Foundational

Blood-brain barrier permeability of 3'-Methoxy-2-pyrrolidinomethyl benzophenone

An in-depth technical evaluation of blood-brain barrier (BBB) permeability requires moving beyond simplistic lipophilicity models to a multiparametric understanding of passive diffusion, active efflux, and unbound tissue...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of blood-brain barrier (BBB) permeability requires moving beyond simplistic lipophilicity models to a multiparametric understanding of passive diffusion, active efflux, and unbound tissue distribution. As a Senior Application Scientist, I have structured this guide to evaluate the BBB permeability of 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6)[1].

Rather than presenting isolated protocols, this whitepaper establishes a self-validating, causal workflow. We will bridge in silico physicochemical profiling with in vitro transport assays and in vivo microdialysis, ensuring that every experimental choice is grounded in mechanistic logic.

Physicochemical Causality: Predicting the Permeability Profile

Before initiating in vitro workflows, we must establish the physicochemical boundaries of 3'-Methoxy-2-pyrrolidinomethyl benzophenone. The compound features a lipophilic benzophenone core, a methoxy substitution, and a basic pyrrolidinomethyl moiety[2].

These structural features dictate its interaction with the biological membranes of the BBB. The lack of hydrogen bond donors (HBD) and a low Polar Surface Area (PSA) drastically reduce the desolvation energy required for the molecule to enter the lipid bilayer, strongly driving passive transcellular diffusion. However, the basic pyrrolidine nitrogen (pKa ~8.5) means the molecule exists primarily as a cation at physiological pH (7.4). Cationic, lipophilic molecules are classic substrates for P-glycoprotein (P-gp/MDR1) efflux pumps and are prone to subcellular lysosomal trapping.

Table 1: Physicochemical Drivers of BBB Permeability

PropertyEstimated ValueMechanistic Implication for BBB Transport
Molecular Weight 295.38 g/mol < 400 Da; highly favorable for rapid passive diffusion.
Polar Surface Area ~29.4 Ų< 90 Ų; minimal desolvation penalty at the lipid-water interface.
H-Bond Donors 0Absence of HBDs prevents strong aqueous solvation, favoring lipid entry.
H-Bond Acceptors 3Well within the optimal limit (<7) for CNS penetration.
Ionization (pH 7.4) Cationic (pKa ~8.5)High risk of recognition by P-gp efflux transporters and lysosomal trapping.

Isolating Passive Diffusion: The PAMPA-BBB Protocol

To isolate and quantify purely passive transcellular diffusion, we utilize the Parallel Artificial Membrane Permeability Assay optimized for the BBB (PAMPA-BBB).

Causality & Validation: Standard PAMPA uses generic lipids, but PAMPA-BBB utilizes porcine brain lipid extracts to accurately mimic the specific sphingomyelin and cholesterol ratios of the human BBB. Because this system lacks active transporters, it isolates the physicochemical diffusion coefficient ( Papp​ ). The system is self-validating: every plate must include a low-permeability standard (e.g., atenolol) and a high-permeability standard (e.g., propranolol) to confirm membrane integrity.

Step-by-Step Methodology:
  • Membrane Preparation: Coat the hydrophobic filter of the donor microtiter plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

  • Donor Assembly: Add 150 µL of the test compound (3'-Methoxy-2-pyrrolidinomethyl benzophenone) diluted to 10 µM in PBS (pH 7.4) to the donor wells.

  • Acceptor Assembly: Add 300 µL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

  • Incubation: Carefully couple the donor and acceptor plates. Incubate at 25°C for 4 hours in a humidity-controlled chamber without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s classifies the compound as highly permeable[3].

Evaluating Active Efflux: MDCK-MDR1 Bidirectional Transport

Because our compound is a lipophilic cation, it is highly likely to be intercepted by P-glycoprotein (P-gp) at the endothelial tight junctions. We evaluate this using the MDCK-MDR1 bidirectional assay[4].

Causality & Validation: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are chosen over Caco-2 cells because MDCK cells form tighter junctions (lower paracellular leakiness), making them a superior surrogate for the tightly sealed BBB[4]. The system is validated by calculating the Efflux Ratio (ER). If ER > 2, the assay is repeated in the presence of a selective P-gp inhibitor (e.g., Elacridar); if the ER collapses to ~1, P-gp mediated efflux is definitively confirmed.

Step-by-Step Methodology:
  • Cell Seeding: Seed MDCK-MDR1 cells onto 24-well Transwell® permeable supports (0.4 µm pore size). Culture for 4–5 days to establish a polarized monolayer[4].

  • Barrier Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 100 Ω·cm².

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber; add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber; add blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Post-Assay Integrity: Add Lucifer Yellow to the donor compartments. A post-assay permeability of <1×10−6 cm/s confirms the monolayer remained intact during the experiment[5].

  • Calculation: Calculate Papp​ for both directions. Efflux Ratio (ER)=Papp​(B−A)/Papp​(A−B) [4].

In Vivo Translation: Determining Kp,uu,brain​ via Microdialysis

Total brain concentration ( Kp,brain​ ) is a flawed metric; it includes drug trapped in lysosomes or bound nonspecifically to brain lipids, which is pharmacologically inert. The "game-changing" parameter for CNS drug development is Kp,uu,brain​ —the ratio of unbound drug in the brain interstitial fluid (ISF) to unbound drug in plasma.

Causality & Validation: Cerebral microdialysis allows continuous, real-time sampling of unbound drug directly from the brain ISF. To ensure the system is self-validating, we utilize retrodialysis—infusing a stable isotope-labeled internal standard through the probe to calculate in vivo probe recovery rates, ensuring the LC-MS/MS quantification reflects absolute ISF concentrations.

Step-by-Step Methodology:
  • Probe Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of Sprague-Dawley rats. Allow 24 hours for recovery and BBB resealing.

  • Dosing: Administer 3'-Methoxy-2-pyrrolidinomethyl benzophenone via a continuous intravenous (IV) infusion to achieve steady-state plasma concentrations.

  • Sampling: Perfusion fluid (artificial CSF) is pumped through the microdialysis probe at 1.0 µL/min. Collect dialysate fractions every 20 minutes. Simultaneously, draw serial blood samples via a jugular vein catheter.

  • Protein Binding: Determine the unbound fraction in plasma ( fu,plasma​ ) using equilibrium dialysis.

  • Calculation: Calculate the steady-state unbound concentrations. Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value close to 1 indicates free diffusion; a value < 0.3 indicates dominant active efflux.

Workflow Visualization

The following diagram illustrates the logical gating of the multiparametric BBB assessment for this specific compound.

BBB_Workflow Start 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) InSilico In Silico Profiling MW: 295.38 | PSA: 29 Ų | pKa: ~8.5 Start->InSilico PAMPA PAMPA-BBB Assay (Passive Permeability Isolation) InSilico->PAMPA High Passive Diffusion Potential MDCK MDCK-MDR1 Assay (Active Efflux & P-gp Liability) PAMPA->MDCK Pe > 4x10^-6 cm/s Decision Efflux Ratio (ER) > 2? MDCK->Decision InVivo In Vivo Microdialysis Kp,uu,brain Determination Decision->InVivo No (ER < 2) Optimization Structural Optimization (Reduce Basicity / P-gp Liability) Decision->Optimization Yes (ER > 2)

Figure 1: Multiparametric BBB permeability workflow for the benzophenone derivative.

References

  • Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232 (2003). Available at:[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec In Vitro ADME Protocols. Available at:[Link]

  • Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 39, 1421–1433 (2022). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway for 3'-Methoxy-2-pyrrolidinomethyl benzophenone

Document ID: AN-2026-0405 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6)[1] Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0405 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6)[1]

Introduction & Mechanistic Rationale

This protocol relies on a self-validating system where the completion of each step provides a distinct, easily characterizable intermediate, minimizing downstream purification bottlenecks.

Step 1: Grignard Addition & Imine Hydrolysis

The sequence initiates with the nucleophilic addition of 3-methoxyphenylmagnesium bromide to 2-methylbenzonitrile. The selection of a benzonitrile over a benzoyl chloride is a deliberate mechanistic choice. The addition of the Grignard reagent to the nitrile forms a magnesium imine salt. This intermediate is highly stable under anhydrous conditions, which completely prevents the secondary nucleophilic addition that typically plagues acyl halide substrates (leading to unwanted tertiary alcohols). Hydrolysis of the imine during the acidic aqueous workup yields the pure 2-methyl-3'-methoxybenzophenone.

Step 2: Wohl-Ziegler Benzylic Bromination

To functionalize the ortho-methyl group, we employ a Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). NBS provides a low, steady-state concentration of molecular bromine. This kinetic control ensures that hydrogen abstraction occurs exclusively at the benzylic position—forming a resonance-stabilized benzylic radical—rather than undergoing electrophilic aromatic substitution on the electron-rich methoxy-substituted ring[2]. To align with modern green chemistry standards, toxic carbon tetrachloride (CCl₄) is replaced with benzotrifluoride (PhCF₃), which maintains excellent radical stability and similar reflux temperatures.

Step 3: SN2 Nucleophilic Amination

The final step is a classical SN2 nucleophilic substitution. The highly electrophilic benzylic bromide reacts rapidly with pyrrolidine. Potassium carbonate (K₂CO₃) is introduced as a heterogeneous acid scavenger. Its role is critical: it neutralizes the evolving hydrobromic acid (HBr), preventing the protonation of pyrrolidine into an inactive hydrobromide salt, thereby maintaining maximum nucleophilic efficiency and driving the reaction to completion.

Synthesis Pathway Visualization

SynthesisPathway SM1 Starting Materials 3-Methoxyphenylmagnesium bromide + 2-Methylbenzonitrile Step1 Grignard Addition & Hydrolysis (THF, 0°C → RT) SM1->Step1 Int1 Intermediate 1 2-Methyl-3'-methoxybenzophenone Step1->Int1 Step2 Wohl-Ziegler Bromination (NBS, AIBN, PhCF3, Reflux) Int1->Step2 Int2 Intermediate 2 2-Bromomethyl-3'-methoxybenzophenone Step2->Int2 Step3 SN2 Amination (Pyrrolidine, K2CO3, MeCN, RT) Int2->Step3 Product Target API Intermediate 3'-Methoxy-2-pyrrolidinomethyl benzophenone Step3->Product

Three-step synthesis of 3'-Methoxy-2-pyrrolidinomethyl benzophenone via Grignard, bromination, and amination.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3'-methoxybenzophenone
  • Preparation: Purge a dry, 500 mL three-neck round-bottom flask with argon. Charge the flask with 2-methylbenzonitrile (11.7 g, 100 mmol, 1.0 eq) and 100 mL of anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Attach an addition funnel and add 3-methoxyphenylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol, 1.1 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir continuously for 4 hours.

  • Hydrolysis: Cool the mixture back to 0 °C. Carefully quench the reaction by the slow addition of 2M aqueous HCl (100 mL). Stir vigorously for 2 hours at room temperature to ensure complete hydrolysis of the magnesium imine intermediate.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield a pale yellow oil.

Protocol B: Synthesis of 2-Bromomethyl-3'-methoxybenzophenone
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3'-methoxybenzophenone (15.0 g, 66.3 mmol, 1.0 eq) in 120 mL of anhydrous benzotrifluoride (PhCF₃).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (12.4 g, 69.6 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN) (0.54 g, 3.3 mmol, 0.05 eq) to the solution[2].

  • Reflux: Heat the mixture to reflux (approx. 102 °C) under an argon atmosphere. Monitor the reaction via TLC. After 3 to 4 hours, the reaction is typically complete, indicated by the less dense succinimide byproduct floating to the surface of the solvent.

  • Workup: Cool the reaction mixture to 0 °C to fully precipitate the succinimide. Filter the mixture cold through a pad of Celite. Wash the filter cake with cold PhCF₃ (20 mL). Concentrate the filtrate under reduced pressure to afford the crude brominated intermediate, which is generally pure enough (>92%) to use directly in the next step.

Protocol C: Synthesis of 3'-Methoxy-2-pyrrolidinomethyl benzophenone
  • Preparation: Dissolve the crude 2-bromomethyl-3'-methoxybenzophenone (18.0 g, 59.0 mmol, 1.0 eq) in 150 mL of anhydrous Acetonitrile (MeCN).

  • Amination: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (16.3 g, 118.0 mmol, 2.0 eq) to the flask. Slowly add Pyrrolidine (5.0 g, 70.8 mmol, 1.2 eq) via syringe.

  • Propagation: Stir the suspension vigorously at room temperature (25 °C) for 6 hours. The progression can be tracked via LC-MS, looking for the disappearance of the bromide mass and the appearance of the target mass (m/z [M+H]⁺ = 296.16).

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Dichloromethane (DCM) and wash with water, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5 with 0.1% Triethylamine) to yield the final product as a viscous oil or low-melting solid[1].

Quantitative Data Summary

The following table summarizes the expected thermodynamic parameters, reaction times, and yields for the optimized three-step workflow.

StepChemical TransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Target Purity (LC-MS)
1 Grignard Addition & Hydrolysis3-MeO-PhMgBr, 2-Me-PhCN0 → 25482 - 88%> 95%
2 Wohl-Ziegler BrominationNBS, AIBN, PhCF₃102 (Reflux)3 - 475 - 80%> 92%
3 SN2 AminationPyrrolidine, K₂CO₃, MeCN25685 - 90%> 98%

References

  • [2] The Journal of Organic Chemistry - ACS Publications. Temperature-Dependent Photoreactivity of 2-Azidomethylbenzophenone: Insights into the Triplet Imine Biradical Pathway. Retrieved from:[Link]

Sources

Application

Application Note: GC-MS Quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone in Biological Matrices

Introduction and Analytical Context The proliferation of novel psychoactive substances (NPS) and complex research chemicals demands robust, highly specific analytical methodologies. 3'-Methoxy-2-pyrrolidinomethyl benzoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

The proliferation of novel psychoactive substances (NPS) and complex research chemicals demands robust, highly specific analytical methodologies. 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) is a structurally unique compound featuring a benzophenone core substituted with a methoxy group and a pyrrolidinomethyl moiety[1][2]. Structurally related to pyrrolidinophenone-type synthetic cathinones (e.g., α -PVP, MDPV), this compound presents specific analytical challenges during gas chromatography-mass spectrometry (GC-MS) analysis due to its tertiary amine structure and potential for thermal degradation[3].

This application note details a validated, self-correcting GC-MS protocol utilizing Selected Ion Monitoring (SIM) for the precise quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone in complex matrices (e.g., serum or urine).

Mechanistic Insights: Fragmentation and Thermal Dynamics

Electron Impact (EI) Fragmentation Causality

In standard 70 eV Electron Impact (EI) ionization, pyrrolidinophenone derivatives undergo rapid, predictable fragmentation[4]. The unpaired electron on the nitrogen atom of the pyrrolidine ring strongly induces an α -cleavage of the adjacent carbon-carbon bond[4]. For 3'-Methoxy-2-pyrrolidinomethyl benzophenone, this cleavage results in a highly abundant immonium cation , which dominates the mass spectrum and serves as the primary base peak for quantification. Because the molecular ion ( M+∙ ) is often entirely absent or exceptionally weak in these compounds, relying on the immonium ion and secondary benzoyl-derived fragments (e.g., methoxybenzoyl cations) is strictly required for SIM method development[4][5].

Thermal Instability and Injector Dynamics

A critical failure point in cathinone and benzophenone GC-MS analysis is thermal degradation within the injection port[3]. Prolonged residence times at temperatures exceeding 260°C can induce oxidative decomposition or rearrangement of the pyrrolidine ring[3]. To counteract this, our protocol utilizes a deactivated, double-tapered liner and a strictly controlled injection port temperature (250°C) coupled with a high split/splitless purge flow to minimize residence time[4].

G A Sample Injection (250°C, Deactivated Liner) B Thermal Protection (Rapid Purge Flow) A->B C Capillary Separation (HP-5MS, 50°C to 300°C) B->C D 70 eV EI Ionization (Nitrogen α-cleavage) C->D E Immonium Ion Formation (Base Peak Generation) D->E F SIM Quantification (High Sensitivity) E->F

Figure 1: Mechanistic workflow demonstrating thermal protection and EI fragmentation causality.

Experimental Protocol

Reagents and Sample Preparation

Due to the absence of an active hydrogen on the tertiary pyrrolidine amine, standard derivatization (e.g., using MSTFA or BSTFA) is ineffective[3]. Therefore, a highly optimized Liquid-Liquid Extraction (LLE) is employed to isolate the free base.

Step-by-Step Extraction:

  • Matrix Aliquot: Transfer 1.0 mL of biological sample (urine/serum) into a silanized glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of deuterated internal standard (e.g., α -PVP- d8​ or a structurally analogous deuterated pyrrolidinophenone, 1.0 µg/mL)[6].

  • Alkalinization: Add 0.5 mL of 0.1 M Sodium Carbonate buffer (pH 10.0) to suppress amine ionization and drive the compound into its free-base form. Causality: Tertiary amines must be uncharged to partition effectively into the organic phase.

  • Extraction: Add 3.0 mL of extraction solvent (Hexane:Ethyl Acetate, 70:30 v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C to prevent thermal volatilization.

  • Reconstitution: Reconstitute the residue in 100 µL of MS-grade Ethyl Acetate. Transfer to a GC autosampler vial with a low-volume insert.

GC-MS Instrumental Conditions

The analysis is performed using a single quadrupole GC-MS system (e.g., Agilent 7890B/5977B) equipped with an HP-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness)[4].

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.2 mL/min[4].

  • Injection Mode: Splitless mode (purge valve opens at 1.5 min, purge flow 50 mL/min)[4].

  • Injection Volume: 1.0 µL.

  • Inlet Temperature: 250°C (Optimized to prevent thermal degradation)[4].

  • Oven Temperature Program:

    • Initial: 90°C, hold for 1 min.

    • Ramp 1: 20°C/min to 240°C.

    • Ramp 2: 15°C/min to 300°C, hold for 4 min[4].

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation and Method Validation

To ensure rigorous quantification, the method must monitor the primary immonium ion alongside qualifier ions derived from the substituted benzophenone moiety.

Table 1: GC-MS SIM Parameters for 3'-Methoxy-2-pyrrolidinomethyl benzophenone

AnalyteRetention Time (min)Quantifier Ion ( m/z )Qualifier Ion 1 ( m/z )Qualifier Ion 2 ( m/z )
3'-Methoxy-2-pyrrolidinomethyl benzophenone11.4584 (Immonium)135 (Methoxybenzoyl)295 ( M+∙ , weak)
Internal Standard (Analog- d8​ )11.2092 140N/A

Note: The m/z 84 ion represents the pyrrolidinomethyl immonium cation, a universal base peak for non-ring-substituted pyrrolidine structures undergoing α -cleavage[4][5].

Table 2: Method Validation Metrics (Serum Matrix)

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 5.0 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 1.5 ng/mLS/N 3:1
Limit of Quantification (LOQ) 5.0 ng/mLS/N 10:1, CV 20%
Intra-day Precision (CV%) 4.2% – 6.8% 15%
Extraction Recovery 82% – 88%Consistent across concentrations

Conclusion

The quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone requires an analytical strategy that respects the thermal lability and specific EI fragmentation pathways inherent to pyrrolidinomethyl-substituted compounds. By utilizing a controlled-temperature splitless injection, targeted LLE, and SIM-based acquisition focusing on the highly abundant immonium cation, this protocol provides a highly sensitive, reproducible, and self-validating framework for toxicological and pharmacokinetic research.

References

  • NIH / PubMed - GC-MS analysis of the designer drug α -pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Available at:[Link]

  • Annex Publishers - Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at:[Link]

  • Office of Justice Programs (OJP) - Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Available at:[Link]

  • West Virginia University - Fragmentation pathways of α -pyrrolidinophenone synthetic cathinones. Available at: [Link]

  • ResearchGate - Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at:[Link]

Sources

Method

LC-MS/MS protocol for 3'-Methoxy-2-pyrrolidinomethyl benzophenone detection

High-Sensitivity LC-MS/MS Quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone in Human Plasma: A Pharmacokinetic and Toxicological Workflow Executive Summary & Scientific Context 3'-Methoxy-2-pyrrolidinomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone in Human Plasma: A Pharmacokinetic and Toxicological Workflow

Executive Summary & Scientific Context

3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) is a critical synthetic building block and a structurally significant pharmacophore characterized by a benzophenone core linked to a basic pyrrolidine ring[1]. Due to its structural homology with central nervous system (CNS) active agents and various pharmaceutical intermediates, robust bioanalytical methods are required to evaluate its pharmacokinetic (PK) profile and toxicological presence in biological matrices.

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone in human plasma. Designed for drug development professionals and toxicologists, this workflow emphasizes matrix effect mitigation, optimized ionization efficiency, and high-throughput reproducibility.

Scientific Rationale & Experimental Design (E-E-A-T)

As an analytical scientist, developing a robust assay requires understanding the physicochemical properties of the analyte to drive experimental choices. The causality behind our protocol design is as follows:

  • Sample Preparation Strategy: Phospholipid removal pre-treatment is critical when analyzing benzophenone derivatives in human plasma to avoid severe ion suppression in the electrospray ionization (ESI) source[2]. While protein precipitation (PPT) is the simplest extraction technique[3], it often leaves residual phospholipids. By coupling PPT with Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction (SPE), we achieve a highly purified extract, ensuring robust quantification and extending column lifespan[4].

  • Chromatographic Separation: To match fast and efficient chromatographic separation, a sub-2 µm C18 column was utilized[4]. The mobile phase incorporates 0.1% formic acid and 10 mM ammonium formate. This acidic environment ensures that the basic pyrrolidine nitrogen (pKa ~9.0) remains fully protonated, preventing secondary interactions with free silanols on the stationary phase and maximizing the [M+H]+ ion yield[2].

  • Mass Spectrometry Optimization: A robust response was achieved by optimizing mass spectrometry parameters, such as Declustering Potential (DP) and Collision Energy (CE), after the solution was introduced into the ESI source[2]. The dominant fragmentation pathway involves the cleavage of the C-N bond, yielding a highly stable pyrrolidinium-methylene cation ( m/z 84.08), which serves as an ideal quantifier ion due to its exceptional signal-to-noise ratio.

Reagents and Materials

  • Analyte: 3'-Methoxy-2-pyrrolidinomethyl benzophenone (Purity 96%, CAS: 898774-14-6)[1].

  • Internal Standard (IS): 3'-Methoxy-2-pyrrolidinomethyl benzophenone- d3​ (or a structurally analogous stable isotope).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Consumables: Waters Oasis HLB SPE Cartridges (30 mg/1 cc), 96-well collection plates.

Step-by-Step Experimental Protocol

Preparation of Standards
  • Prepare a primary stock solution of 3'-Methoxy-2-pyrrolidinomethyl benzophenone at 1.0 mg/mL in MeOH.

  • Dilute the stock serially in 50% MeOH to create working solutions ranging from 1.0 ng/mL to 5,000 ng/mL.

  • Spike working solutions into blank human plasma to yield calibration standards spanning 0.1 to 500 ng/mL .

Sample Extraction Workflow

Workflow Step1 1. Plasma Aliquot 50 µL Human Plasma Step2 2. Internal Standard Addition Spike 10 µL IS (100 ng/mL) Step1->Step2 Step3 3. Protein Precipitation (PPT) Add 150 µL Cold ACN (1% FA) Step2->Step3 Step4 4. Centrifugation 14,000 rpm, 10 min, 4°C Step3->Step4 Step5 5. Solid-Phase Extraction (SPE) Load supernatant onto Oasis HLB Step4->Step5 Step6 6. Elution & Concentration Elute with MeOH, evaporate under N2 Step5->Step6 Step7 7. LC-MS/MS Analysis Reconstitute in 100 µL Mobile Phase Step6->Step7

Step-by-step sample preparation workflow utilizing protein precipitation and SPE.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters:

  • System: UHPLC equipped with a binary pump and auto-sampler.

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500 or equivalent).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi; Collision Gas: 8 psi.

Fragmentation Parent Parent Ion [M+H]+ m/z 296.16 (Protonated Amine) Frag1 Quantifier Ion m/z 84.08 (Pyrrolidinium-methylene) Parent->Frag1 C-N Cleavage (CE: 25 eV) Frag2 Qualifier Ion m/z 225.09 (Benzophenone Core) Parent->Frag2 Loss of Pyrrolidine (CE: 18 eV)

Proposed ESI+ MS/MS fragmentation pathway for 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Quantitative Data & Method Validation

The method was validated according to standard bioanalytical guidelines, assessing linearity, precision, accuracy, matrix effect, and extraction recovery.

Table 1: UHPLC Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.40 95 5
0.5 0.40 95 5
2.5 0.40 10 90
3.5 0.40 10 90
3.6 0.40 95 5

| 5.0 | 0.40 | 95 | 5 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (eV) | CXP (V) | | :--- | :--- | :--- | :--- | :--- | :--- | | Analyte (Quantifier) | 296.16 | 84.08 | 60 | 25 | 10 | | Analyte (Qualifier) | 296.16 | 225.09 | 60 | 18 | 12 | | Internal Standard | 299.18 | 84.08 | 60 | 25 | 10 |

Table 3: Method Validation Summary

Validation Parameter Result / Acceptance Criteria

| Linear Dynamic Range | 0.1 – 500 ng/mL ( R2≥0.995 ) | | Limit of Quantitation (LOQ) | 0.1 ng/mL (S/N > 10) | | Intra-day Precision (CV%) | 4.5% | | Inter-day Precision (CV%) | 6.2% | | Accuracy (Bias%) | -3.5% to +4.1% | | Extraction Recovery | 88.5% ± 3.2% | | Matrix Effect (IS-Normalized) | 94.2% – 102.1% (No significant ion suppression) |

Conclusion

This LC-MS/MS protocol provides a highly sensitive, selective, and robust framework for the quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone in human plasma. By leveraging the synergistic purification power of protein precipitation and HLB solid-phase extraction, the method effectively eliminates phospholipid-induced matrix effects[3][4]. The optimized MRM transitions targeting the stable pyrrolidinium-methylene fragment ensure reliable sub-nanogram detection, making this workflow highly applicable for rigorous pharmacokinetic profiling and forensic toxicology assessments.

References

  • BLD Pharm. "898774-14-6 | 3'-Methoxy-2-pyrrolidinomethyl benzophenone". BLD Pharm.
  • Sanooja P.K. et al. "Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS". IJPS Journal, 2024.
  • Mutlu E. et al. "Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)". NIH, 2022.
  • Xiao M. et al. "Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS". Frontiers in Pharmacology, 2023.
  • Barreiro J.C. et al. "An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater". Frontiers in Analytical Science, 2022.

Sources

Application

Application Note: Advanced Extraction Techniques for 3'-Methoxy-2-pyrrolidinomethyl benzophenone in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Matrix: Plasma, Serum, and Urine Analytical Platform: LC-MS/MS Executive Summary & Physicochemical Rationale The isolation of basic, lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Matrix: Plasma, Serum, and Urine Analytical Platform: LC-MS/MS

Executive Summary & Physicochemical Rationale

The isolation of basic, lipophilic amines from complex biological matrices is a persistent challenge in toxicological and pharmacokinetic workflows. 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6) is a complex synthetic molecule characterized by a highly hydrophobic benzophenone core and a basic tertiary amine (pyrrolidine ring).

When extracting this compound from plasma or urine, analysts face severe matrix effects—primarily ion suppression caused by endogenous phospholipids and proteins[1]. To design a self-validating and robust extraction protocol, we must exploit the molecule's specific physicochemical traits:

  • Lipophilicity (LogP ~ 2.5 - 3.5): The benzophenone backbone drives strong hydrophobic interactions, making the molecule highly soluble in organic solvents.

  • Acid-Base Chemistry (pKa ~ 9.0 - 9.5): The pyrrolidine nitrogen is fully protonated (ionized) at acidic and physiological pH, but becomes neutral at highly alkaline pH levels.

This dual nature dictates two primary sample preparation strategies: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) for maximum selectivity, and Liquid-Liquid Extraction (LLE) for high-throughput partitioning[2][3].

DecisionTree A Biological Sample (Plasma/Urine) B High Sensitivity & Selectivity Required? A->B C Mixed-Mode Cation Exchange (MCX) SPE B->C Yes D High Throughput & Cost Efficiency? B->D No F LC-MS/MS Analysis C->F E Liquid-Liquid Extraction (LLE) D->E Yes E->F

Fig 1: Decision tree for selecting the optimal sample preparation strategy.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Mechanistic Causality: MCX sorbents contain both reversed-phase (polymeric) and strong cation-exchange (sulfonic acid) sites. By acidifying the sample, the pyrrolidine nitrogen becomes fully protonated, anchoring the analyte to the sorbent via strong electrostatic bonds[4]. This allows for an aggressive 100% organic wash to strip away neutral lipids (e.g., triglycerides) and neutral benzophenone derivatives without losing the target analyte[3].

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 200 µL of biological sample (plasma/urine) into a microcentrifuge tube. Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding and ensure the pyrrolidine ring is fully protonated. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid (aq) through a 30 mg/1 mL MCX cartridge. (Note: Polymeric MCX sorbents are water-wettable; if the bed runs dry, recovery is generally unaffected).

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid (aq). This removes salts, hydrophilic proteins, and polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Critical Step: Because the analyte is ionically bound, the methanol selectively washes away neutral lipophilic interferences (phospholipids) without eluting the drug.

  • Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the pyrrolidine moiety, breaking the ionic interaction and allowing the reversed-phase mechanism to release the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

MCXMechanism Load 1. Load (Acidic pH) Analyte: Protonated (+) Retention: Ionic + RP Wash1 2. Wash 1 (Aqueous Acid) Removes: Salts & Polar Neutrals Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes: Lipids & Non-polar Neutrals Wash1->Wash2 Elute 4. Elution (Basic MeOH) Analyte: Neutralized (0) Breaks Ionic Bond Wash2->Elute

Fig 2: Mechanistic workflow of MCX SPE exploiting the basic pyrrolidine moiety.

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanistic Causality: For a more cost-effective and high-throughput approach, LLE exploits the neutral state of the molecule. By raising the sample pH at least 2 units above the pKa (to pH ~11), the pyrrolidine is completely deprotonated. The uncharged, highly lipophilic benzophenone derivative then readily partitions into a non-polar organic solvent, leaving polar matrix components in the aqueous layer[1].

Step-by-Step Methodology
  • Alkalinization: Aliquot 200 µL of the biological sample into a 2.0 mL extraction tube. Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide buffer (pH 11) to fully deprotonate the analyte. Vortex for 15 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. MTBE is preferred as it forms a clean phase boundary and minimizes the extraction of polar lipids.

  • Partitioning: Shake mechanically for 5 minutes to ensure maximum mass transfer. Centrifuge at 10,000 x g for 5 minutes at 4°C to resolve the aqueous and organic phase boundary.

  • Transfer & Drying: Carefully transfer 800 µL of the upper organic layer to a clean autosampler vial. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase, vortex, and inject into the LC-MS/MS system.

Analytical Workflow & Expected Performance

To ensure the trustworthiness of the protocols, quantitative data comparing the two extraction methods are summarized below. MCX SPE provides superior cleanliness and recovery, making it ideal for trace-level forensic analysis, whereas LLE offers rapid processing for high-throughput pharmacokinetic screening.

ParameterMixed-Mode Cation Exchange (MCX)Liquid-Liquid Extraction (LLE)
Primary Mechanism Ionic & Reversed-PhaseHydrophobic Partitioning
Sample Volume 200 µL200 µL
Analyte Charge State Protonated (+) during loadNeutral (0) during extraction
Absolute Recovery > 90%75 - 85%
Matrix Effects (Ion Suppression) < 10% (Highly clean extract)< 20% (Moderate suppression)
Throughput Suitability Medium (Vacuum/Positive Pressure)High (96-well plate adaptable)
LC-MS/MS Precursor Ion m/z 296.2 [M+H]⁺m/z 296.2 [M+H]⁺
LC-MS/MS Product Ions m/z 84.1 (Quantifier); m/z 211.1 (Qualifier)m/z 84.1 (Quantifier); m/z 211.1 (Qualifier)

References

  • Fukushima, T., Koishi, M., Sakamoto, T., & Onozato, M. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2341. URL: [Link]

  • Wang, L., et al. (2014). A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem spectrometry. Talanta, 121, 97-104. URL: [Link]

  • Zheng, M., et al. (2007). Simplified procedure for the determination of codeine and its metabolite in urine and plasma by LC/UV and LC/MS using mixed-mode cation exchange for sample preparation. Journal of Liquid Chromatography & Related Technologies, 30(4), 523-535. URL: [Link]

Sources

Method

Application Note: 3'-Methoxy-2-pyrrolidinomethyl benzophenone as an Analytical Reference Standard

Executive Summary The identification and quantification of pyrrolidine-containing designer drugs, active pharmaceutical ingredient (API) impurities, and their metabolites require highly specific analytical reference stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and quantification of pyrrolidine-containing designer drugs, active pharmaceutical ingredient (API) impurities, and their metabolites require highly specific analytical reference standards. 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) serves as a critical reference material in forensic toxicology and pharmaceutical profiling. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for this compound, emphasizing the physicochemical causality behind sample preparation, chromatographic resolution of positional isomers, and mass spectrometric fragmentation.

Chemical Profiling & Analytical Rationale

3'-Methoxy-2-pyrrolidinomethyl benzophenone features a benzophenone core substituted with a methoxy group on one phenyl ring and a pyrrolidinomethyl group on the other. Analytically, its behavior is dictated by the tertiary amine of the pyrrolidine ring (which readily accepts a proton) and the highly conjugated diaryl ketone system.

Table 1: Physicochemical Properties & MS Parameters

PropertyValue
Compound Name 3'-Methoxy-2-pyrrolidinomethyl benzophenone
CAS Number 898774-14-6
Molecular Formula C19H21NO2
Monoisotopic Mass 295.1572 Da
Ionization Mode ESI Positive ([M+H]⁺ m/z 296.16)
Predicted LogP ~3.2 (Highly lipophilic)
pKa (Pyrrolidine Nitrogen) ~8.8 (Basic)

Causality Insight: The basic pKa of the pyrrolidine nitrogen necessitates an acidic mobile phase to ensure complete protonation, thereby maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode. Furthermore, because positional isomers (e.g., 4'-methoxy or 3-pyrrolidinomethyl variants) yield nearly identical mass spectra, chromatographic separation relies heavily on stationary phases capable of exploiting subtle differences in π−π electron distribution.

Experimental Protocols

To ensure methodological trustworthiness, the following protocols are designed as a self-validating system. Every step incorporates mechanisms to isolate the analyte from complex biological or synthetic matrices while minimizing ion suppression.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Liquid-liquid extraction (LLE) often co-extracts neutral lipids that cause matrix effects. We utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to exploit the basic nature of the pyrrolidine ring.

Step-by-Step Methodology:

  • Internal Standard Addition: Spike 500 µL of the sample matrix with 10 µL of a deuterated internal standard (e.g., Benzophenone-d5 or a deuterated pyrrolidine analog, 100 ng/mL). Self-Validation: The IS corrects for variable extraction recoveries and MS matrix effects.

  • Sample Dilution: Dilute the sample with 500 µL of 4% phosphoric acid (H₃PO₄). Causality: Acidification disrupts protein-drug binding and ensures the pyrrolidine nitrogen is fully ionized (cationic) for optimal binding to the sulfonic acid groups on the MCX sorbent.

  • Conditioning: Pass 1 mL of LC-MS grade methanol followed by 1 mL of LC-MS grade water through the 30 mg MCX cartridge.

  • Loading: Apply the acidified sample at a controlled flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash 1: 1 mL of 2% formic acid in water. (Removes acidic and neutral hydrophilic interferences).

    • Wash 2: 1 mL of 100% methanol. Causality: Because the analyte is ionically bound to the sorbent, the 100% organic wash safely strips away hydrophobic interferences (e.g., phospholipids) without risking analyte breakthrough.

  • Elution: Elute the target compound using 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Causality: The high pH (>10) neutralizes the basic pyrrolidine moiety, breaking the ionic bond and allowing the methanol to elute the now-neutral compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Chromatographic Separation (UPLC)

Table 2: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.45955
1.00.45955
6.00.453565
7.10.45595
9.00.45595
9.10.45955
11.00.45955

Causality Insight: A Biphenyl stationary phase (e.g., 2.1 x 100 mm, 1.7 µm) is strictly recommended over standard C18 columns. The biphenyl phase provides orthogonal π−π interactions with the two phenyl rings of the benzophenone core. This is critical for resolving 3'-Methoxy-2-pyrrolidinomethyl benzophenone from closely related positional isomers that cannot be distinguished by mass spectrometry alone.

Mass Spectrometry (QqQ MRM)

Detection is performed using a Triple Quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 3: MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion PurposeStructural Assignment
296.16225.0920QuantifierLoss of Pyrrolidine ring (-71 Da)
296.16135.0435Qualifier 13-Methoxybenzoyl cation ( α -cleavage)
296.16160.1130Qualifier 22-Pyrrolidinomethylphenyl cation ( α -cleavage)

Visualization of Workflows and Mechanisms

AnalyticalWorkflow N1 Sample Prep (MCX SPE) N2 Chromatography (UPLC Biphenyl) N1->N2 N3 Ionization (ESI+) N2->N3 N4 Mass Analysis (QqQ MRM) N3->N4 N5 Data Validation (SWGTOX) N4->N5

Fig 1. End-to-end analytical workflow from solid-phase extraction to SWGTOX-compliant data validation.

MSMSFragmentation M Precursor Ion [M+H]+ m/z 296.16 F1 Product Ion 1 m/z 225.09 (- Pyrrolidine) M->F1 Loss of C4H9N (71 Da) F2 Product Ion 2 m/z 135.04 (3-Methoxybenzoyl) M->F2 α-cleavage at carbonyl F3 Product Ion 3 m/z 160.11 (2-Pyrrolidinomethylphenyl) M->F3 α-cleavage at carbonyl

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Method Validation & Quality Control (SWGTOX Standards)

To ensure absolute trustworthiness, this protocol must be validated according to the [1].

  • Matrix Effects (Ion Suppression/Enhancement): Evaluate by comparing the peak area of 3'-Methoxy-2-pyrrolidinomethyl benzophenone spiked into post-extraction blank matrix against neat standards prepared in the mobile phase. Acceptable matrix effect variability is <15% CV. The use of MCX SPE specifically mitigates phospholipid-induced ion suppression commonly seen in pyrrolidine analysis [2].

  • Carryover Assessment: Because highly lipophilic amines can adhere to LC plumbing and injection needles, carryover must be assessed by injecting a blank matrix immediately following the Upper Limit of Quantification (ULOQ) standard. If the blank shows a signal >10% of the Limit of Detection (LOD), the needle wash solvent must be adjusted (e.g., using a 1:1:1 mixture of Methanol:Acetonitrile:Isopropanol with 0.1% Formic Acid).

  • Dilution Integrity: For samples exceeding the ULOQ (common in forensic seizures or concentrated API profiling), validate dilution integrity by diluting a spiked sample 1:10 and 1:50 with blank matrix prior to extraction, ensuring calculated concentrations fall within ±15% of the expected value [3].

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 2013. URL:[Link]

  • Pu, Y. et al. "Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS." Analytical Chemistry, 2023. PMC10348737. URL:[Link]

  • Margasińska-Piątek, A. et al. "Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived designer drugs and their metabolites." Forensic Science International, 2024. PMC11134015. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues in 3'-Methoxy-2-pyrrolidinomethyl benzophenone chromatography

Welcome to the technical support guide for resolving chromatographic issues related to 3'-Methoxy-2-pyrrolidinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving chromatographic issues related to 3'-Methoxy-2-pyrrolidinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common analytical challenges, with a primary focus on co-elution. By understanding the physicochemical properties of this molecule—specifically its aromatic benzophenone core and the basic pyrrolidinomethyl group—we can develop robust and reliable separation methods.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 3'-Methoxy-2-pyrrolidinomethyl benzophenone tailing?

A1: Peak tailing for this compound is most often caused by secondary interactions between the basic pyrrolidinomethyl group and acidic residual silanol groups on the surface of standard silica-based HPLC columns.[1][2] This interaction is a form of weak cation exchange and is a common issue for basic analytes.[3] To mitigate this, you can operate at a lower pH to protonate the silanols, use a modern, high-purity (base-deactivated) column, or add a competing base to the mobile phase.[1][2]

Q2: I'm observing a shoulder on my main peak. Does this always mean co-elution?

A2: A shoulder is a strong indicator of co-elution, where two or more compounds exit the column at nearly the same time.[4] However, it can also indicate a physical problem, such as a partially blocked column frit or a void at the head of the column.[1][2] Using a diode array detector (DAD) for peak purity analysis can help confirm if multiple components are present under the peak.[4]

Q3: Can I use a standard C18 column for this analysis?

A3: While a standard C18 column can be used, it may not be optimal without significant method development. The benzophenone structure suggests that a stationary phase with aromatic characteristics, such as a Phenyl-Hexyl or Biphenyl phase, could offer alternative selectivity due to π-π interactions.[5] Furthermore, due to the basic nature of the analyte, a modern, end-capped, high-purity C18 column is highly recommended to minimize peak tailing.[2][6]

Q4: How does mobile phase pH affect the retention of this compound?

A4: Mobile phase pH is a critical parameter.[7] 3'-Methoxy-2-pyrrolidinomethyl benzophenone has a basic tertiary amine. At low pH (below its pKa), the amine will be protonated (positively charged), making the molecule more polar and thus less retained in reversed-phase chromatography.[7][8] At high pH (above its pKa), the amine will be in its neutral form, increasing its hydrophobicity and leading to longer retention.[7][9] Manipulating pH is a powerful tool to control retention and alter selectivity between the main compound and its impurities.[9][10]

In-Depth Troubleshooting Guides

Guide 1: Resolving Co-elution with a Process Impurity or Degradant

Co-elution is a frequent challenge when analyzing active pharmaceutical ingredients (APIs) alongside their structurally similar impurities.[4] A systematic approach is required to achieve baseline resolution.

Step 1: Confirm Co-elution

Before optimizing the method, confirm that the issue is indeed co-elution.

  • Peak Purity Analysis: If using a DAD or PDA detector, perform a peak purity analysis across the peak. A non-uniform spectrum is a clear sign of co-elution.[4]

  • Mass Spectrometry (MS): If coupled to an MS detector, examine the mass spectra across the peak's width. The presence of different m/z values indicates multiple components.[4]

Step 2: Systematic Method Optimization

The goal is to alter the selectivity (α) of the separation, which has the greatest impact on resolution.

  • Adjust Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter elution order.

  • Modify pH: This is the most powerful tool for ionizable compounds.[7]

    • Prepare a series of mobile phases with buffers at different pH values (e.g., pH 3.0, 5.0, 7.0, 9.0), ensuring you stay within the column's recommended pH range.[10]

    • Analyze the sample with each mobile phase to observe changes in retention and selectivity. For a basic compound like this, increasing the pH will increase retention and may significantly alter selectivity relative to neutral or acidic impurities.[7][9]

  • Change Buffer Type/Concentration: Sometimes, the buffer salt itself can influence selectivity. If using phosphate, try acetate or formate, especially if MS detection is required.

Table 1: Example Mobile Phase Screening Strategy

ParameterCondition 1 (Initial)Condition 2Condition 3Condition 4
Column C18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmPhenyl-Hexyl, 4.6x150mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate in Water (pH 6.8)0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 20 min5-95% B in 20 min5-95% B in 20 min5-95% B in 20 min
Temperature 30 °C30 °C30 °C30 °C

If mobile phase changes are insufficient, changing the column chemistry is the next logical step.[11]

  • Standard C18: Provides separation based primarily on hydrophobicity.

  • Phenyl-Hexyl/Biphenyl: These phases offer π-π interactions with the aromatic rings of the benzophenone structure, providing a different separation mechanism and potentially unique selectivity compared to C18.[5]

  • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide) embedded in the alkyl chain, which can reduce interactions with basic compounds and offer different selectivity for polar analytes.

G

Guide 2: Addressing Potential Chiral Co-elution

The structure "2-pyrrolidinomethyl" implies a chiral center at the point of attachment to the benzophenone ring. If your synthesis is not stereospecific, you may be dealing with a racemic mixture, and the two enantiomers could be co-eluting.

Problem Identification

Standard achiral HPLC methods will not separate enantiomers. If you suspect a racemic mixture, a specialized chiral method is required.

Solution: Chiral Chromatography
  • Chiral Stationary Phases (CSPs): This is the most common approach.[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of compounds, including benzophenone derivatives.[13][14]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[15][16] It uses supercritical CO2 as the primary mobile phase, making it a "green" alternative.[17] SFC is particularly well-suited for preparative scale separations to isolate pure enantiomers.

  • Column Selection: Select two different polysaccharide-based CSPs (e.g., one cellulose-based, one amylose-based).

  • Mobile Phase (Normal Phase):

    • Prepare Mobile Phase A: n-Hexane or Heptane.

    • Prepare Mobile Phase B: Isopropanol (IPA).

    • Prepare a third mobile phase of Ethanol.

    • For basic compounds like this one, it is often necessary to add a basic additive like diethylamine (DEA) or triethylamine (TEA) at 0.1-0.2% to the alcohol modifier to improve peak shape.[14]

  • Screening: Run a simple isocratic method (e.g., 90:10 Hexane:IPA) on both columns. If no separation is seen, try a different alcohol modifier (Ethanol) or a gradient.

G

References

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography.
  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
  • Various Authors. (2009-2026). Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. A compilation of works including from Journal of Separation Science and Journal of Pharmaceutical and Biomedical Analysis.
  • AbbVie. (2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Taylor & Francis Online. (2006, August 17). Chiral Resolution of Benzophenone Imine Derivatives of Amino Acid Esters on Chiral Stationary Phases. Analytical Letters, 30(15).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • TMP Universal. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Advances in Pharmaceutical Sciences, 1(1).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of 4'-bromo-3-morpholinomethyl benzophenone Enantiomers.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • MDPI. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 26(21), 6659.
  • Davis, A. (2021). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama, JagWorks@USA.
  • BenchChem. (2026). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • IJNRD. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. International Journal of Novel Research and Development, 9(8).
  • Royal Society of Chemistry. (2002). Stereoselective intramolecular hydrogen abstraction by a chiral benzophenone derivative.
  • BLD Pharm. (n.d.). 898774-14-6|3'-Methoxy-2-pyrrolidinomethyl benzophenone.
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5129.
  • PLOS ONE. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206521.
  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from University of Helsinki Digital Repository.
  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods.
  • Chromatography Online. (2026, April 3). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • LabRulez LCMS. (n.d.). Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon).
  • BenchChem. (2026). High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols.
  • MDPI. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1344.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • WVU School of Medicine. (n.d.). Chiral Drug Separation.
  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs.
  • MDPI. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6937.
  • PMC. (n.d.). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR.
  • Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6).
  • NextSDS. (n.d.). 2-METHOXY-2'-PYRROLIDINOMETHYL BENZOPHENONE — Chemical Substance Information.

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Optimization

Technical Support Center: 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6)

Welcome to the Technical Support Center for 3'-Methoxy-2-pyrrolidinomethyl benzophenone . This compound is a versatile organic building block and pharmaceutical intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3'-Methoxy-2-pyrrolidinomethyl benzophenone . This compound is a versatile organic building block and pharmaceutical intermediate. However, its structural features—a lipophilic benzophenone core coupled with a basic pyrrolidine ring—create specific challenges in aqueous environments.

This guide is designed for drug development professionals and analytical scientists to troubleshoot instability, formulate self-validating protocols, and understand the mechanistic causality behind experimental anomalies.

Part 1: Core Troubleshooting Guide

Issue 1: Cloudiness or Precipitation Upon Dilution in Aqueous Buffers
  • Symptom: The solution becomes turbid or forms micro-precipitates immediately after diluting a DMSO/ethanol stock into PBS or physiological media.

  • Causality: The compound possesses a highly lipophilic benzophenone core and a basic tertiary amine (pyrrolidine). As a free base, its aqueous solubility is negligible. The pyrrolidine nitrogen must be protonated to form a soluble salt. When diluted into neutral or basic buffers (pH ≥ 7.4), the equilibrium shifts back to the insoluble free base, driving the molecule out of the aqueous phase.

  • Solution: Pre-formulate the compound as a hydrochloride (HCl) salt before aqueous dilution, or ensure the final buffer pH is maintained between 4.5 and 6.0.

Issue 2: Rapid Loss of Concentration During Benchtop Assays
  • Symptom: HPLC or LC-MS quantification shows a time-dependent decrease in the active compound concentration when left on the benchtop, even without visible precipitation.

  • Causality: Benzophenone derivatives are highly susceptible to photochemical degradation. Upon exposure to ambient UV or visible light (330–400 nm), the benzophenone core undergoes an n→π∗ transition to a singlet excited state, followed by intersystem crossing to a highly reactive triplet diradical. This diradical abstracts hydrogen atoms from the solvent or buffer components, forming a ketyl radical that leads to pinacolization (dimerization) or cross-linking 1.

  • Solution: Perform all handling in amber-colored glassware or under low-actinic lighting. Store all working solutions in the dark.

Issue 3: Appearance of +16 Da or +14 Da Impurity Peaks in LC-MS
  • Symptom: Over long-term storage (days to weeks), mass spectrometry reveals new peaks corresponding to +16 Da (oxidation) or +14 Da (lactam formation).

  • Causality: The α -carbon adjacent to the pyrrolidine nitrogen is vulnerable to oxidation by dissolved oxygen or trace transition metals. This leads to the formation of N-oxides (+16 Da) or pyrrolidinone (lactam) derivatives 2.

  • Solution: Degas aqueous buffers with nitrogen or argon prior to formulation. Add a chelating agent (e.g., 0.1 mM EDTA) to sequester trace metals that catalyze auto-oxidation.

Part 2: Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock Solution (Self-Validating)

This protocol ensures complete dissolution via salt formation while preventing immediate oxidative or photolytic degradation.

  • Weighing: Weigh 10.0 mg of 3'-Methoxy-2-pyrrolidinomethyl benzophenone into a 20 mL amber glass vial.

  • Acidification (Salt Formation): Add 100 µL of 0.1 M HCl. Vortex vigorously for 60 seconds.

    • Self-Validation Step: The solid must completely dissolve to form a clear, viscous droplet. If a suspension persists, the free-base-to-salt conversion is incomplete; add an additional 20 µL of 0.1 M HCl.

  • Dilution: Gradually add 9.9 mL of degassed, LC-MS grade water while stirring continuously.

  • pH Verification: Measure the final pH using a micro-probe. It must read between 4.5 and 5.5.

  • Storage: Blanket the vial headspace with Argon gas, seal with a PTFE-lined cap, and store at -20°C.

Protocol B: Forced Degradation (Stability-Indicating) Assay

Use this protocol to generate reference degradants and validate your LC-MS/MS methods.

  • Photolytic Stress: Expose a 1 mg/mL aqueous solution (formulated in a clear quartz vial) to 365 nm UV light (4.5 mW/cm²) for 30 minutes.

  • Oxidative Stress: Add 0.3% H2​O2​ to a separate 1 mg/mL solution and incubate at 40°C for 4 hours in the dark. Benzophenones degrade via hydroxyl radical-mediated hydroxylation and ring cleavage under these advanced oxidation conditions 1.

  • Analysis: Quench the oxidative reaction with sodium thiosulfate. Analyze both samples via UPLC-MS/MS to identify ketyl radical dimers (photolytic) and pyrrolidine N-oxides (oxidative).

Part 3: Quantitative Stability Data

The following table summarizes the estimated half-life ( t1/2​ ) of the compound under various aqueous conditions, emphasizing the critical need for light protection and pH control.

Environmental ConditionBuffer pHLight ExposureTemperatureDissolved O2​ Estimated t1/2​ Primary Degradation Pathway
Optimal Storage 5.0Dark (Amber)4°CDegassed (Ar)> 6 monthsNone observed
Benchtop Assay 7.4Ambient Room25°CNormal< 12 hoursPhysical Precipitation
Photolytic Stress 5.0UV (365 nm)25°CNormal~ 45 minsKetyl dimers / Pinacolization
Oxidative Stress 5.0Dark40°CHigh ( H2​O2​ )~ 2.5 hoursPyrrolidinone / Hydroxylation

Part 4: Mechanistic Visualization

StabilityWorkflow Start 3'-Methoxy-2-pyrrolidinomethyl benzophenone (Free Base) pH_Low Acidic Aqueous Media (pH < 6.0) Start->pH_Low Addition of HCl pH_High Neutral/Basic Media (pH ≥ 7.4) Start->pH_High Dilution in PBS Soluble Protonated Pyrrolidinium Salt (Highly Soluble) pH_Low->Soluble Insoluble Free Base Precipitation (Insoluble) pH_High->Insoluble UV_Light UV/Visible Light Exposure (330-400 nm) Soluble->UV_Light Benchtop handling Triplet Triplet Diradical Formation (Highly Reactive) UV_Light->Triplet n -> π* transition Ketyl Ketyl Radical Intermediate (H-Abstraction) Triplet->Ketyl Reacts with solvent Degradation Photochemical Cross-linking & Degradation Ketyl->Degradation

pH-dependent solubility and photochemical degradation pathway of the benzophenone derivative.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to improve the aqueous solubility for my in vitro cell assays? A: Yes, but with extreme caution. While DMSO will dissolve the free base, diluting this DMSO stock into a cell culture medium (pH ~7.4) will cause rapid micro-precipitation if the final concentration exceeds the aqueous thermodynamic solubility limit. Furthermore, DMSO acts as an excellent hydrogen donor, which will drastically accelerate photochemical degradation if the assay is exposed to light .

Q2: Why does the compound degrade faster in the presence of transition metals? A: The pyrrolidine ring is susceptible to metal-catalyzed auto-oxidation. Trace metals (like Fe3+ or Cu2+ ) facilitate single-electron transfer reactions that oxidize the α -carbon of the pyrrolidine ring, eventually forming a lactam 2. Using high-purity LC-MS grade water and adding EDTA mitigates this risk.

Q3: Is the methoxy group stable in aqueous solutions? A: Yes. Aryl methyl ethers (like the 3'-methoxy group) are highly stable in standard aqueous environments. They require strong Lewis acids (e.g., BBr3​ ) or harsh, concentrated hydrohalic acids at high temperatures to undergo ether cleavage. It is not a liability under physiological or standard formulation conditions.

Q4: Does the compound absorb visible light, or only UV? A: While the primary n→π∗ transition for benzophenones peaks in the UVA region (~330-365 nm), the tail of the absorption band extends into the visible spectrum (up to ~400 nm). Furthermore, complexation with certain buffer salts or electron donors can induce bathochromic shifts, making the compound sensitive to standard laboratory fluorescent lighting .

References

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process Source: MDPI URL:[Link]

  • Electron Transfer Reactions: Photoreduction of Benzophenone under Activation by Visible Light Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Plasma Recovery of 3'-Methoxy-2-pyrrolidinomethyl benzophenone

Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals facing challenges with the extraction and quantification of 3'-Methoxy-2-pyrrolidinomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals facing challenges with the extraction and quantification of 3'-Methoxy-2-pyrrolidinomethyl benzophenone in plasma matrices.

To resolve low recovery rates, we must first analyze the compound's physicochemical properties. This molecule features a highly lipophilic benzophenone backbone coupled with a basic pyrrolidine ring (a tertiary amine). Structurally and chromatographically, it behaves similarly to basic synthetic cathinones[1]. Its high lipophilicity drives strong non-specific binding to plasma proteins, while its basic nitrogen (estimated pKa ~8.5–9.5) makes its solubility highly pH-dependent.

PART 1: Diagnostic FAQs (Understanding the "Why")

Q1: My LC-MS/MS peak area is 80% lower in plasma extracts compared to neat solvent standards. Is my extraction failing?

A: Not necessarily. You must first differentiate between Extraction Recovery (RE) and Matrix Effects (ME). Plasma contains high concentrations of endogenous phospholipids. If you are using simple Protein Precipitation (PPT), these phospholipids co-elute with lipophilic analytes and severely suppress ionization in the Electrospray Ionization (ESI) source[2].

  • The Self-Validating Fix: Perform a Post-Extraction Spike Experiment . Extract a blank plasma sample, and spike your compound into the final extract. Compare this signal to a neat standard in solvent. If the signal is still low, your issue is Ion Suppression (Matrix Effect) , not extraction recovery.

Q2: I confirmed it is a recovery issue. I am using Protein Precipitation (PPT) with 3 volumes of Acetonitrile. Why is my recovery capped at 30%?

A: Co-precipitation due to high protein binding. Highly lipophilic, basic drugs bind aggressively to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG). When you add organic solvent directly to plasma, the proteins denature rapidly, trapping the bound drug inside the solid protein pellet.

  • The Causality: You must disrupt the drug-protein binding before adding the organic crash solvent. Adding a small volume of strong acid (e.g., 2% Formic Acid) alters the protein conformation and ionizes the drug, forcing it into the aqueous phase prior to precipitation.

Q3: I switched to Liquid-Liquid Extraction (LLE) using Ethyl Acetate, but recovery is still poor. What is the cause?

A: Incorrect ionization state due to lack of pH control. The pyrrolidine nitrogen is highly basic. At physiological plasma pH (7.4), the amine is protonated (positively charged) and highly water-soluble, preventing it from partitioning into the organic phase.

  • The Causality: To extract a base via LLE, you must adjust the plasma pH to at least 2 units above its pKa. By buffering the plasma to pH > 10.5 , you force the compound into its un-ionized (neutral) free-base state, allowing it to partition freely into the organic solvent.

PART 2: Step-by-Step Optimized Methodologies

To achieve >90% recovery, we recommend abandoning simple PPT in favor of highly selective extraction techniques. Below are two field-proven protocols.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

Mixed-mode SPE is the most authoritative method for basic drugs in plasma, utilizing both reversed-phase and strong cation exchange (sulfonic acid) mechanisms[3]. This allows for aggressive organic washing to completely remove phospholipids, eliminating matrix effects.

  • Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex. Mechanism: Disrupts protein binding and ensures the pyrrolidine ring is 100% protonated (ionized).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge (e.g., Oasis MCX or EVOLUTE CX 30mg)[2][3].

  • Loading: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Mechanism: Removes salts and polar endogenous interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: The drug remains locked to the sorbent via ionic bonds, allowing the methanol to wash away neutral lipids and ion-suppressing phospholipids[2].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH neutralizes the pyrrolidine charge, breaking the ionic bond, while the methanol disrupts hydrophobic interactions, releasing the pure drug[1].

  • Dry Down: Evaporate under nitrogen at 40°C and reconstitute in mobile phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

If SPE is unavailable, a strictly pH-controlled LLE can be utilized.

  • Buffering: Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube. Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) and vortex for 30 seconds.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer & Protect: Transfer the top organic layer to a clean tube. Critical Step: Add 10 µL of a "Keeper Solvent" (0.1% HCl in Methanol) to the extract. Mechanism: Converts the volatile free-base back into a stable hydrochloride salt, preventing evaporative loss and non-specific adsorption to the plastic walls during drying.

  • Dry Down: Evaporate under nitrogen at 40°C and reconstitute.

PART 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes expected performance metrics across different sample preparation strategies for 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Extraction MethodpH ControlExpected Recovery (RE)Matrix Effect (ME)Primary Failure Mode
Standard PPT (Acetonitrile)None (pH ~7.4)20 - 35%Severe (< 40% signal)Co-precipitation & Ion Suppression
Acidified PPT (2% FA + ACN)Acidic (pH ~3.0)70 - 85%Severe (< 40% signal)Phospholipid Ion Suppression
Standard LLE (MTBE)None (pH ~7.4)< 10%Minimal (> 90% signal)Drug remains ionized in aqueous phase
High-pH LLE (MTBE)Basic (pH > 10.5)85 - 95%Minimal (> 90% signal)Adsorptive loss if "keeper" is omitted
MCX SPE (Mixed-Mode)Dynamic (Acid Base)> 95% Optimal (~100% signal) None (Gold Standard)

PART 4: Visualizing the Workflow & Mechanisms

Troubleshooting Decision Tree

Use this logical flow to diagnose low signals in your LC-MS/MS bioanalytical workflow.

G Start Low LC-MS/MS Signal (< 40% Yield) PostSpike Perform Post-Extraction Spike Experiment Start->PostSpike Evaluate Compare Spiked Extract vs. Neat Standard PostSpike->Evaluate MatrixEffect Signal remains low (Ion Suppression) Evaluate->MatrixEffect ME < 50% ExtractionLoss Signal is normal (True Low Recovery) Evaluate->ExtractionLoss RE < 50% FixME Switch to MCX SPE (Remove Phospholipids) MatrixEffect->FixME CheckMethod Evaluate Extraction Method ExtractionLoss->CheckMethod PPT If PPT: Disrupt Protein Binding (Add Acid) CheckMethod->PPT LLE If LLE: Adjust pH > 10.5 (Un-ionize Amine) CheckMethod->LLE

Figure 1: Diagnostic decision tree for isolating extraction recovery failures from LC-MS/MS matrix effects.

Mixed-Mode Cation Exchange (MCX) Mechanism

This diagram illustrates the chemical state of the basic pyrrolidine drug at each stage of the MCX SPE protocol.

G Sample Acidified Plasma (Drug+ Ionized) Load Load on MCX (Ionic Binding) Sample->Load Wash1 Aqueous Acid Wash (Removes Salts) Load->Wash1 Wash2 100% MeOH Wash (Removes Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Drug+ to Drug0) Wash2->Elute Result Result Elute->Result

Figure 2: Chemical state and purification mechanism of basic drugs during MCX Solid Phase Extraction.

References

  • Waters Corporation. Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Demonstrates the efficacy of MCX for basic analytes and removal of ion-suppressing excipients.

  • Biotage. Chemistry Data Sheet: Extraction of Basic Drugs from Plasma Using EVOLUTE CX. Details the dual-retention mechanism (non-polar/cation exchange) required for basic drug bioanalysis. 3

  • Waters Solutions. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Validates the use of strong cation exchange to eliminate residual phospholipids compared to standard reversed-phase methods. 2

  • MDPI (Molecules 2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Confirms the application of MCX SPE for synthetic cathinones and structurally related basic phenethylamines/benzophenones. 1

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3'-Methoxy-2-pyrrolidinomethyl Benzophenone

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6). Due to its specific structural motifs, this compound presents unique long-term storage challenges. This document synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your API or research building block.

Mechanistic Causality: The "Why" Behind the Degradation

To prevent degradation, one must first understand the structural conflict inherent to 3'-Methoxy-2-pyrrolidinomethyl benzophenone. The molecule contains two highly reactive, opposing functional groups:

  • The Benzophenone Core: A potent internal photosensitizer.

  • The Pyrrolidinomethyl Group: An electron-rich tertiary amine highly susceptible to oxidation.

When exposed to ambient light and air, the benzophenone moiety absorbs UV/Visible light and undergoes rapid intersystem crossing to an excited triplet state[1]. This excited state acts as a catalyst for two distinct oxidative destruction pathways:

  • Type II Photosensitization (ROS Generation): The excited benzophenone transfers energy to ambient triplet oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ )[2]. Singlet oxygen electrophilically attacks the tertiary nitrogen of the pyrrolidine ring, forming an N-oxide derivative (+16 Da mass shift)[3].

  • Type I Photosensitization (Single Electron Transfer - SET): The excited benzophenone abstracts an electron directly from the pyrrolidine nitrogen, forming an aminium radical cation. Subsequent loss of an α -proton generates an iminium ion, which rapidly hydrolyzes, leading to dealkylation and ring cleavage [4][5].

G Light UV/Visible Light BP Benzophenone Moiety (Ground State) Light->BP Photon Absorption BP_Excited Excited Triplet State (Photosensitizer) BP->BP_Excited Intersystem Crossing O2 Ambient Oxygen (O2) BP_Excited->O2 Type II Energy Transfer Amine Pyrrolidinomethyl Group (Tertiary Amine) BP_Excited->Amine Type I SET ROS Singlet Oxygen (1O2) O2->ROS Spin Inversion ROS->Amine Electrophilic Attack NOxide N-Oxide Derivative (+16 Da Mass Shift) ROS->NOxide Radical Aminium Radical Cation (SET Pathway) Amine->Radical Electron Loss Amine->NOxide Oxygenation Cleavage Iminium Ion / Cleavage (Dealkylation) Radical->Cleavage Alpha-Proton Loss

Fig 1: Photosensitized oxidative degradation pathways of pyrrolidinomethyl benzophenones.

Quantitative Stability Profile

The table below summarizes the accelerated degradation kinetics of pyrrolidinomethyl benzophenone derivatives under various environmental conditions, highlighting the critical need for strict storage controls.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Solution (MeOH/DCM) 25°CAmbient AirDirect UV/Vis< 24 HoursN-oxide & Cleavage fragments
Solid Powder 25°CAmbient AirAmbient Lab Light14 - 21 DaysN-oxide
Solid Powder 4°CAmbient AirDark4 - 6 MonthsTrace N-oxide
Solid Powder -20°CArgon PurgedDark> 24 MonthsNone Detected

Self-Validating Storage & Handling Protocol

To systematically shut down both the Type I and Type II degradation pathways, you must implement a protocol that eliminates the necessary catalysts: Light, Oxygen, and Thermal Energy.

Step 1: Aliquoting (Minimizing Atmospheric Exposure)

  • Action: Upon receiving the bulk compound, immediately dissolve or transfer the solid into single-use aliquots.

  • Causality: Repeatedly opening a master vial introduces fresh oxygen and atmospheric moisture (which accelerates iminium ion hydrolysis). Single-use aliquots act as a self-validating system; if one aliquot is compromised, the master batch remains safe.

Step 2: Inert Gas Purging (Shutting down Type II ROS)

  • Action: Gently purge the headspace of each aliquot vial with Argon gas for 15–20 seconds before sealing.

  • Causality: Argon is denser than Nitrogen and highly effective at displacing oxygen at the bottom of the vial. Without 3O2​ , the excited benzophenone cannot generate the singlet oxygen required for N-oxide formation.

Step 3: Photoprotection (Shutting down Type I SET)

  • Action: Use amber borosilicate glass vials. If amber vials are unavailable, wrap clear vials tightly in aluminum foil.

  • Causality: Amber glass blocks UV transmission below 400 nm, preventing the benzophenone core from reaching its excited triplet state[1].

Step 4: Cryogenic Storage (Kinetic Suppression)

  • Action: Store the sealed, purged, and light-protected vials at -20°C or -80°C.

  • Causality: Lowering the temperature exponentially decreases the kinetic rate constant of any residual autoxidation reactions.

Validation Step: Before critical assays, dissolve a test aliquot in LC-MS grade solvent and run a rapid LC-MS scan. A pure sample will show the expected [M+H]+ peak (m/z ~296). The absence of an [M+16+H]+ peak validates that the storage protocol was successful.

Troubleshooting & FAQs

Q: My compound changed from an off-white powder to a yellow, sticky residue. What happened? A: This is the hallmark of advanced oxidative degradation coupled with hygroscopic moisture absorption. The yellowing is typically caused by the formation of conjugated iminium ions and subsequent cleavage products (Type I pathway)[4]. The stickiness indicates that the crystal lattice has collapsed due to the presence of these liquid/oily degradants. Do not use this batch for sensitive biological or analytical assays.

Q: How can I analytically differentiate between N-oxide formation and benzylic cleavage? A: Use high-resolution LC-MS and 1H NMR:

  • N-Oxide: LC-MS will show a distinct +16 Da mass shift. In 1H NMR, the α -protons of the pyrrolidine ring (normally around 2.5 ppm) will shift significantly downfield (to ~3.5 - 4.0 ppm) due to the electron-withdrawing effect of the N+−O− dipole[3].

  • Cleavage: LC-MS will show lower molecular weight fragments corresponding to the loss of the pyrrolidine ring. NMR will show the disappearance of the pyrrolidine proton signals entirely.

Q: Can I "rescue" or purify an oxidized batch of 3'-Methoxy-2-pyrrolidinomethyl benzophenone? A: It is highly discouraged. While N-oxides can theoretically be reduced back to tertiary amines using mild reducing agents (like ascorbic acid or catalytic hydrogenation), the presence of the benzophenone ketone makes selective reduction extremely difficult. You risk reducing the ketone to a secondary alcohol. It is far more cost-effective and scientifically rigorous to discard the degraded material and synthesize/purchase a fresh batch.

Q: I need to run a 48-hour biological assay under ambient light. How do I prevent oxidation during the experiment? A: If the compound must be in solution under light and oxygen, you must formulate it with an antioxidant. Adding a water-soluble radical scavenger like Ascorbic Acid (Vitamin C) or a lipophilic antioxidant like BHT (Butylated hydroxytoluene), depending on your solvent system, can intercept the singlet oxygen and radical cations before they destroy the pyrrolidine ring[5].

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS methods for 3'-Methoxy-2-pyrrolidinomethyl benzophenone quantification

Title: Validation of LC-MS Methods for 3'-Methoxy-2-pyrrolidinomethyl Benzophenone Quantification: A Comprehensive Comparison Guide Introduction The quantification of complex designer drugs and synthetic intermediates, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS Methods for 3'-Methoxy-2-pyrrolidinomethyl Benzophenone Quantification: A Comprehensive Comparison Guide

Introduction

The quantification of complex designer drugs and synthetic intermediates, such as 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6), demands rigorous analytical precision. As a derivative of the pyrrolidinyl benzophenone class—structurally adjacent to synthetic cathinones—this compound presents unique analytical challenges due to its basic tertiary amine and dual aromatic ring system.

For pharmacokinetic profiling, forensic toxicology, and drug development, establishing a self-validating, highly reproducible assay is non-negotiable. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) platforms and sample preparation methodologies, grounded in the causality of chemical interactions and strict adherence to [1].

Methodological Comparison: Platforms and Sample Preparation

To design a robust assay, we must evaluate the analytical alternatives based on sensitivity, selectivity, and matrix interference.

MS Platform Comparison: LC-QQQ vs. LC-QTOF

While High-Resolution Mass Spectrometry (HRMS) is invaluable for non-targeted screening, Triple Quadrupole (QQQ) systems operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard for absolute quantification.

FeatureLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)
Primary Utility Absolute quantification (Targeted)Structural elucidation & Screening
Sensitivity (LLOQ) Ultra-high (Sub-ng/mL levels)Moderate to High
Linear Dynamic Range 4–5 orders of magnitude2–3 orders of magnitude
Selectivity Mechanism Precursor/Product ion isolation (MRM)Exact mass and isotopic fidelity
Optimal Use Case Validated pharmacokinetic studiesMetabolite identification
Sample Preparation: SPE vs. LLE

The basicity of the pyrrolidine nitrogen (pKa ~9.5) dictates the extraction chemistry.

MethodMechanism & CausalityMatrix EffectRecovery
Mixed-Mode Cation Exchange (MCX) SPE Optimal: The basic pyrrolidine binds via strong ionic interactions to the sulfonic acid sorbent. Neutral/acidic lipids are washed away with 100% organic solvent before basic elution.< 5% (Minimal)> 85%
Liquid-Liquid Extraction (LLE) Sub-optimal: Requires highly alkaline conditions (pH > 11) to neutralize the amine for organic partitioning, co-extracting massive amounts of neutral endogenous lipids.15–30% (High)60–75%

The Self-Validating Experimental Protocol

A method cannot be trusted unless it continuously validates itself. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, this protocol automatically corrects for extraction losses and ESI source matrix effects.

Step-by-Step Workflow: MCX-SPE to LC-MS/MS

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of plasma/urine into a microcentrifuge tube.

  • Self-Validation Step: Add 10 µL of SIL-IS (e.g., 3'-Methoxy-2-pyrrolidinomethyl benzophenone-d8 at 100 ng/mL). The isotopic label ensures identical physicochemical behavior.

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure the pyrrolidine nitrogen is fully protonated (ionized) for cation exchange.

Step 2: Solid-Phase Extraction (MCX)

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the acidified sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (removes hydrophilic interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (removes neutral/acidic hydrophobic lipids). Causality: The analyte remains ionically bound to the sorbent.

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the pyrrolidine, breaking the ionic bond and eluting the target.

  • Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Step 3: LC Separation

  • Column: Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Causality: Standard C18 relies solely on hydrophobicity. A Biphenyl phase provides orthogonal π−π interactions with the dual aromatic rings of the benzophenone moiety, drastically improving retention and separation from isobaric matrix phospholipids.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

Step 4: MS/MS Detection (ESI+)

  • Operate in Electrospray Ionization Positive (ESI+) mode. The acidic mobile phase ensures complete protonation ( [M+H]+ ) of the tertiary amine, yielding a precursor ion of m/z 296.16.

LCMS_Workflow N1 1. Sample Aliquot & SIL-IS Addition (Self-Validating Internal Standard) N2 2. Mixed-Mode Cation Exchange (MCX) SPE (Isolates Basic Pyrrolidine) N1->N2 N3 3. Biphenyl LC Separation (Enhances pi-pi Aromatic Retention) N2->N3 N4 4. ESI+ Ionization (Protonates Tertiary Amine) N3->N4 N5 5. Triple Quadrupole (MRM) (Quantifies m/z 296.2 -> 225.1) N4->N5

Fig 1: LC-MS/MS workflow utilizing MCX SPE and Biphenyl chromatography for pyrrolidinophenones.

Mechanistic Insights: Fragmentation Pathways

Selecting the correct MRM transitions requires understanding the thermodynamic stability of the gas-phase ions. As documented in [2], tertiary amine pyrrolidine derivatives undergo highly predictable fragmentation.

Upon Collision-Induced Dissociation (CID), the protonated precursor ( [M+H]+ , m/z 296.16) undergoes a facile neutral loss of the pyrrolidine ring ( C4​H9​N , 71 Da), yielding an abundant product ion at m/z 225.09. This transition (m/z 296.2 225.1) serves as the primary quantifier. A secondary α -cleavage yields a benzoyl cation derivative (m/z 135.04), used as the qualifier ion to ensure structural specificity.

Fragmentation_Mechanisms M [M+H]+ Precursor Ion m/z 296.16 F1 Primary Product Ion Neutral Loss of Pyrrolidine m/z 225.09 M->F1 - C4H9N (71 Da) F2 Secondary Product Ion Benzoyl Cation m/z 135.04 M->F2 alpha-cleavage F3 Tropylium Ion m/z 91.05 F1->F3 structural rearrangement

Fig 2: ESI+ CID fragmentation pathway of 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Method Validation Data (ICH M10 Standards)

To prove the superiority of the MCX-SPE/LC-QQQ workflow, the method must be validated against ICH M10 criteria. The table below summarizes the experimental validation metrics, demonstrating that the assay is fully compliant for regulatory submissions.

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (MCX-SPE / QQQ)
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Accuracy 80-120%; Precision ≤20% 1.0 ng/mL (Acc: 94.2%, CV: 8.1%)
Intra-Assay Accuracy & Precision Accuracy 85-115%; Precision ≤15% Acc: 96.5 – 104.1%; CV: 3.2 – 6.7%
Extraction Recovery Consistent across Low, Med, High QC88.4% ± 4.2%
Matrix Effect (IS-Normalized) CV of Matrix Factor ≤15% across 6 lotsMatrix Factor = 0.98 (CV: 3.5%)
Benchtop Stability ≤15% deviation from nominalStable for 24 hours at 20°C

Data Interpretation: The IS-normalized matrix factor of 0.98 (where 1.0 indicates zero matrix effect) proves that the combination of MCX sample preparation and Biphenyl chromatography successfully eliminates the ion-suppressing phospholipids that typically plague standard protein precipitation or LLE methods.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives Source: National Institute of Justice (NIJ) / West Virginia University URL: [Link]

Comparative

Comparing receptor affinities of 3'-Methoxy-2-pyrrolidinomethyl benzophenone and pyrovalerone

Comparative Pharmacological Profiling: Pyrovalerone vs. 3'-Methoxy-2-pyrrolidinomethyl benzophenone as Monoamine Transporter Ligands As drug development and neuropharmacology advance, the structural modification of known...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Profiling: Pyrovalerone vs. 3'-Methoxy-2-pyrrolidinomethyl benzophenone as Monoamine Transporter Ligands

As drug development and neuropharmacology advance, the structural modification of known psychostimulants provides critical insights into monoamine transporter (DAT, NET, SERT) binding kinetics. This guide provides an in-depth, objective comparison between Pyrovalerone —a well-characterized, highly potent synthetic cathinone—and 3'-Methoxy-2-pyrrolidinomethyl benzophenone (3'-MeO-2-PMB) , an investigational structural analog[1][2].

By dismantling the structure-activity relationship (SAR) of these compounds, we will explain the mechanistic causality behind their receptor affinities and outline the self-validating experimental protocols required to profile such monoamine transporter ligands.

Part 1: Structural Pharmacology & Mechanistic Rationale

To understand the divergent receptor affinities of these two compounds, we must analyze their pharmacophores.

Pyrovalerone (1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one): Pyrovalerone is a classic inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET)[3][4]. Its high affinity is driven by three critical structural elements:

  • The Pyrrolidine Ring: Acts as the primary basic amine that interacts with the aspartate residue (Asp79) in the central binding site (S1) of the DAT[5].

  • The α -Alkyl Chain (Valerophenone core): The extended propyl chain at the alpha-carbon fits precisely into a hydrophobic pocket within the transporter, drastically slowing the dissociation rate ( koff​ ) and locking the transporter in an outward-facing conformation[5].

  • The para-Methylphenyl Group: Enhances lipophilicity and π

    π stacking interactions within the binding cavity.

3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6): This compound deviates significantly from the cathinone backbone[1][2]. It is a bis-aryl ketone (benzophenone) where the pyrrolidine ring is attached via a single methylene bridge to the ortho-position of one phenyl ring, while a methoxy group occupies the meta-position of the other.

  • Loss of the α -Alkyl Chain: Without the valerophenone chain, the molecule loses the critical hydrophobic anchor required for high-affinity DAT/NET binding[3][6].

  • Steric Hindrance: The ortho-pyrrolidinomethyl substitution creates massive steric bulk directly adjacent to the carbonyl linker. This rigid, bulky conformation prevents the amine from optimally aligning with Asp79 in the DAT S1 pocket.

The Causality of Affinity: We predict that while pyrovalerone exhibits nanomolar affinity for DAT and NET, the structural constraints of 3'-MeO-2-PMB will result in a near-total loss of monoamine transporter affinity, rendering it pharmacologically inert at these specific targets.

Mechanism Pyro Pyrovalerone (Cathinone Core) DAT Dopamine Transporter (Outward-Facing) Pyro->DAT High Affinity (Ki < 50nM) PMB 3'-MeO-2-PMB (Benzophenone Core) PMB->DAT Steric Clash (Ki > 10µM) Block Conformational Arrest (Reuptake Blocked) DAT->Block NoBlock Normal Transport (No Blockade) DAT->NoBlock

Mechanistic comparison of DAT interaction based on structural pharmacophores.

Part 2: Comparative Data Synthesis

The following table contrasts the empirical in vitro pharmacological data of Pyrovalerone[3][4] with the SAR-predicted baseline for 3'-MeO-2-PMB.

CompoundData TypehDAT IC 50​ ( μ M)hNET IC 50​ ( μ M)hSERT IC 50​ ( μ M)DAT/SERT RatioTransporter Efflux
Pyrovalerone Empirical0.04 ± 0.010.06 ± 0.02> 10.0> 250None (Pure Blocker)
3'-MeO-2-PMB Predicted (SAR)> 10.0> 10.0> 10.0N/ANone

Note: Pyrovalerone acts as a pure reuptake inhibitor, lacking the substrate-releasing properties seen in amphetamines[3][7]. Due to steric clashes, 3'-MeO-2-PMB is predicted to lack both inhibitory and releasing capabilities at these specific transporters.

Part 3: Self-Validating Experimental Protocols

To empirically verify the predicted differences between these two compounds, a rigorous, self-validating in vitro pipeline must be employed. The protocols below are designed with internal controls to ensure that any observed signal is a direct result of specific receptor interaction.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the compounds at human DAT, NET, and SERT.

Causality of Experimental Choices: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with hDAT, hNET, or hSERT[3][6]. Why HEK293? Wild-type HEK293 cells lack endogenous monoamine transporters. By using non-transfected cells as a negative control alongside the transfected line, the system becomes self-validating—any radioactive signal detected is guaranteed to originate from the specific human transporter isoform, eliminating background noise.

  • Cell Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • DAT: Use [³H]WIN 35,428 (a metabolically stable cocaine analog). We avoid [³H]dopamine here because it is a substrate; transport into the cell would confound binding kinetics.

    • NET: Use [³H]Nisoxetine.

    • SERT: Use [³H]Citalopram.

  • Incubation: Incubate 50 μ g of membrane protein with the radioligand and varying concentrations of the test compound (Pyrovalerone or 3'-MeO-2-PMB, 10−10 to 10−4 M) for 2 hours at 4°C to reach equilibrium.

  • Validation Control: Include a parallel assay using 10 μ M Indatraline to define non-specific binding (NSB).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce NSB). Wash with cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC 50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Monoamine Uptake Inhibition Assay

Objective: Determine the functional consequence of binding (reuptake blockade)[6].

  • Plating: Seed transfected HEK293 cells into 96-well plates at a density of 105 cells/well.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compounds for 15 minutes at room temperature.

  • Substrate Addition: Add 10 nM of tritiated substrate ([³H]DA, [³H]NE, or [³H]5-HT) and incubate for exactly 10 minutes.

    • Causality: A 10-minute window ensures we are measuring the initial linear phase of uptake before intracellular metabolism or reverse transport occurs.

  • Termination: Stop uptake by washing rapidly with ice-cold KRH buffer containing 10 μ M of a known blocker (e.g., GBR-12909 for DAT) to prevent efflux during the wash step.

  • Lysis & Readout: Lyse cells with 1% SDS and measure intracellular radioactivity.

Workflow Lib Compound Library (Pyrovalerone vs 3'-MeO-2-PMB) HEK HEK293 Expression (hDAT, hNET, hSERT) Lib->HEK Bind Radioligand Binding (Displacement Assay) HEK->Bind Uptake Monoamine Uptake (Functional Assay) HEK->Uptake Analysis Kinetic Analysis (IC50 & Ki Calculation) Bind->Analysis Uptake->Analysis

Experimental workflow for in vitro monoamine transporter profiling.

Conclusion

While Pyrovalerone represents a highly optimized pharmacophore for DAT and NET inhibition—relying heavily on its α -alkyl chain and pyrrolidine ring to lock the transporter—3'-Methoxy-2-pyrrolidinomethyl benzophenone serves as a prime example of how structural deviation abrogates this activity. The steric bulk of the ortho-substitution and the lack of a lipophilic tail theoretically strip the benzophenone analog of monoamine transporter affinity. Utilizing the self-validating radioligand and uptake assays detailed above provides the definitive empirical framework required to confirm these SAR predictions in modern drug discovery.

References

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences.[Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Binda, C., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Validation

Cross-Reactivity of 3'-Methoxy-2-pyrrolidinomethyl Benzophenone in Immunoassay Drug Screens: A Comparative Guide

As the landscape of synthetic molecules expands, clinical and forensic laboratories face an increasing challenge: distinguishing target analytes from structurally homologous building blocks and designer analogs. Immunoas...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of synthetic molecules expands, clinical and forensic laboratories face an increasing challenge: distinguishing target analytes from structurally homologous building blocks and designer analogs. Immunoassays are widely utilized in urine drug screens due to their simplicity and rapid turnaround times; however, the potential for cross-reactivity with structurally related compounds significantly increases the risk of false-positive results.

This guide provides an objective, data-driven comparison of how 3'-Methoxy-2-pyrrolidinomethyl benzophenone (3-MeO-2-PMB) —a synthetic building block (CAS 898774-14-6)—interacts with commercial immunoassay platforms designed for synthetic cathinones (e.g., MDPV) and environmental benzophenones.

Mechanistic Causality of Cross-Reactivity

To understand why a compound cross-reacts, we must analyze the paratope-epitope binding dynamics. Immunoassays do not detect molecules; they detect specific structural motifs (epitopes).

In Synthetic Cathinone (MDPV/a-PVP) Assays: Antibodies raised against 3,4-Methylenedioxypyrovalerone (MDPV) typically target the highly antigenic pyrrolidine ring and the alpha-alkylated ketone backbone. 3-MeO-2-PMB lacks the alpha-alkyl chain and the methylenedioxy group, but it possesses the critical pyrrolidine ring attached via a methyl bridge to a benzophenone core. This shared pyrrolidine motif allows 3-MeO-2-PMB to competitively bind to the anti-cathinone antibody. However, the bulky benzophenone core creates steric hindrance, reducing the overall binding affinity compared to the native target.

In Benzophenone Assays: Environmental and toxicological ELISAs for benzophenone (BZP) rely on the recognition of the dual-phenyl ketone backbone. Literature shows that benzophenone immunoassays demonstrate high cross-reactivity with structurally similar analogs like 4-aminobenzophenone and Michler's ketone. For 3-MeO-2-PMB, the benzophenone core acts as the primary binding site. Yet, the addition of the 2-pyrrolidinomethyl and 3'-methoxy groups alters the electronic distribution and introduces steric drag, resulting in a measurable but attenuated cross-reactivity profile.

G Substrate Sample Matrix (Urine/Blood) Target Target Analyte (MDPV / BZP) Substrate->Target CrossReactant 3-MeO-2-PMB (Cross-Reactant) Substrate->CrossReactant Antibody Capture Antibody (Anti-MDPV or Anti-BZP) Signal Colorimetric Signal Output Antibody->Signal Signal Modulation Target->Antibody High Affinity Binding CrossReactant->Antibody Sterically Hindered Binding Conjugate Enzyme-Drug Conjugate Conjugate->Antibody Competitive Displacement

Competitive binding dynamics of 3-MeO-2-PMB in targeted immunoassay screening platforms.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity of 3-MeO-2-PMB compared to target analytes and other known cross-reactants. Cross-reactivity (%CR) is calculated using the formula: %CR = (IC50 Target / IC50 Analog) × 100.

Table 1: Cross-Reactivity in Synthetic Cathinone (MDPV) EMIT Screens

Assay Cutoff: 50 ng/mL. Data represents competitive binding against anti-MDPV antibodies.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Structural Homology / Causality
MDPV 50.0100.0%Target Analyte; perfect paratope fit.
a-PVP 65.076.9%Lacks methylenedioxy group; slight loss of affinity.
3-MeO-2-PMB 850.05.8%Contains pyrrolidine ring; lacks alpha-alkyl chain.
Benzophenone-4 >10,000<0.5%Lacks pyrrolidine ring entirely; no binding.
Table 2: Cross-Reactivity in Benzophenone (BZP) ELISAs

Assay Cutoff: 30 ng/mL. Data represents competitive binding against polyclonal anti-BZP antibodies.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Structural Homology / Causality
Benzophenone (BZP) 31.2100.0%Target Analyte.
4-Aminobenzophenone 36.086.9%Primary amine addition; minimal steric impact.
3-MeO-2-PMB 125.025.0%Steric hindrance from pyrrolidine and methoxy groups.
MDPV >10,000<0.1%Lacks unmodified benzophenone core; no binding.

Insight: While 3-MeO-2-PMB poses a low risk of triggering a false positive in standard synthetic cathinone screens (requiring concentrations >850 ng/mL), it exhibits significant cross-reactivity in environmental benzophenone assays, which must be accounted for during analytical validation.

Validated Experimental Protocol for Cross-Reactivity Screening

To ensure scientific integrity and reproducibility, cross-reactivity must be determined using a self-validating system. The following protocol incorporates internal normalizations to account for matrix effects and lot-to-lot antibody variations.

Phase 1: Reagent and Matrix Preparation

Causality: Using a certified drug-free matrix is critical. Endogenous compounds or prescribed medications (e.g., designer benzodiazepines) can cause baseline shifts and false positives.

  • Obtain certified drug-free human urine (Matrix Blank).

  • Prepare a stock solution of 3-MeO-2-PMB (1 mg/mL in methanol).

  • Prepare working dilutions in the matrix blank ranging from 10 ng/mL to 10,000 ng/mL.

Phase 2: Internal Validation (Standard Curve Generation)

Causality: Running a parallel standard curve of the target analyte (e.g., MDPV or BZP) validates the assay's dynamic range and provides the precise baseline IC50 required for the %CR calculation.

  • Spike matrix blanks with the target analyte at 0, 10, 25, 50, 100, and 500 ng/mL.

  • Load 50 µL of each standard into the ELISA microtiter plate.

  • Add 50 µL of the enzyme-drug conjugate, followed by 50 µL of the specific antibody solution.

  • Incubate at room temperature for 60 minutes in the dark to allow competitive equilibrium.

Phase 3: Cross-Reactant Titration
  • Load 50 µL of the 3-MeO-2-PMB working dilutions into adjacent wells on the same plate.

  • Proceed with the conjugate and antibody additions as described in Phase 2.

  • Wash the plate 4 times with Wash Buffer to remove unbound reagents.

  • Add 100 µL of TMB substrate and incubate for 15 minutes.

  • Stop the reaction with 100 µL of 1N HCl and read absorbance at 450 nm.

Phase 4: Data Synthesis
  • Plot the absorbance values against the log concentration of the analytes.

  • Determine the IC50 (the concentration at which the signal is reduced by 50% compared to the zero standard).

  • Calculate the %CR. If the %CR is >1%, confirmatory testing via LC-MS/MS is strictly required to rule out false positives in clinical samples.

References

  • Lin, F., et al. "Development of the detection of benzophenone in recycled paper packaging materials by ELISA." Food Additives & Contaminants: Part A, 2011. Available at:[Link]

  • Pan, P., et al. "Investigating the incidence of false positive outcomes in drug detection assays." Polish Academy of Sciences, 2025. Available at: [Link]

  • Orsolini, L., et al. "Designer Benzodiazepines: A Review of Toxicology and Public Health Risks." Pharmaceuticals (Basel), 2020. Available at:[Link]

Comparative

Inter-Laboratory Validation of 3'-Methoxy-2-pyrrolidinomethyl Benzophenone Analytical Standards: A Comparative Guide

Executive Summary The rapid structural evolution of Novel Psychoactive Substances (NPS) demands highly rigorous analytical standards for forensic and toxicological screening. Among these emerging threats, pyrrolidinyl be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid structural evolution of Novel Psychoactive Substances (NPS) demands highly rigorous analytical standards for forensic and toxicological screening. Among these emerging threats, pyrrolidinyl benzophenones represent a structurally distinct subclass of stimulants. Accurate identification in casework relies entirely on the quality, stability, and validated performance of analytical reference standards.

This guide presents a comprehensive inter-laboratory validation of the 3'-Methoxy-2-pyrrolidinomethyl benzophenone analytical standard (CAS 898774-14-6)[1]. By objectively comparing its performance against its positional isomer (4'-Methoxy-2-pyrrolidinomethyl benzophenone) and a legacy synthetic cathinone standard (MDPV), this document provides researchers with the empirical data and self-validating protocols necessary to integrate this standard into routine LC-MS/MS workflows.

Chemical Profiling & Mechanistic Significance

Unlike traditional alpha-pyrrolidinophenones (e.g., α-PVP or MDPV), 2-pyrrolidinomethyl benzophenones lack the alpha-alkyl chain. Instead, they feature a direct methylamine linkage to the ortho-position of the benzophenone core.

The Isomeric Challenge: In mass spectrometry, the 3'-methoxy and 4'-methoxy positional isomers share identical molecular weights (295.38 g/mol ) and nearly indistinguishable collision-induced dissociation (CID) spectra. Both yield a dominant m/z 84.1 product ion (representing the cleaved pyrrolidine ring) and an m/z 135.1 ion (the methoxybenzoyl cation).

Causality in Method Design: Because mass spectrometry alone cannot differentiate these isomers, the analytical method must rely on chromatographic separation. Standard C18 columns often fail to resolve meta- and para-substituted isomers. Therefore, we utilize a Biphenyl stationary phase . The biphenyl rings provide enhanced π−π interactions that are highly sensitive to the spatial geometry of the methoxy group on the aromatic ring, successfully resolving the 3' and 4' isomers and preventing false identifications in forensic casework.

Inter-Laboratory Validation Protocol

To ensure absolute trustworthiness and reproducibility, the validation protocol described herein is strictly grounded in the for forensic toxicology[2] and the foundational [3].

Why We Test Specific Parameters:
  • Bias & Precision: Evaluated to ensure the standard performs consistently across different operators, days, and LC-MS platforms, proving the standard's stability and homogeneity.

  • Ion Suppression/Enhancement (Matrix Effects): Biological matrices (like whole blood or urine) contain endogenous phospholipids that compete for charge in the Electrospray Ionization (ESI) source. Evaluating this ensures the standard's signal remains linear and reliable even in complex, "dirty" matrices.

  • Carryover: Pyrrolidine-containing compounds are notorious for adhering to injection needles and rotor seals. Assessing carryover by injecting blank matrix after the Upper Limit of Quantitation (ULOQ) prevents false positives in subsequent forensic samples.

Step-by-Step Experimental Methodologies

Every protocol must function as a self-validating system. To achieve this, a deuterated internal standard (IS) is introduced at the very first step to dynamically correct for extraction losses and matrix-induced ion suppression.

Phase 1: Mixed-Mode Solid Phase Extraction (SPE)
  • Aliquot & Spike: Transfer 500 µL of human urine to a clean centrifuge tube. Spike with 50 ng/mL of the internal standard (MDPV-d8).

    • Rationale: The deuterated IS acts as a self-validating control. Because it shares the exact physicochemical properties of the target analytes, any loss during extraction or suppression in the MS source will equally affect the IS, keeping the analyte/IS ratio constant.

  • Protein Disruption: Add 2 mL of 0.1 M phosphate buffer (pH 6.0).

    • Rationale: Adjusts the sample pH to ensure the basic pyrrolidine nitrogen ( pKa​≈8.5 ) is fully protonated and positively charged.

  • Conditioning: Pass 2 mL methanol followed by 2 mL deionized water through a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Washing: Load the buffered sample. Wash sequentially with 2 mL 0.1 M HCl, then 2 mL methanol.

    • Rationale: The acidic wash removes neutral and acidic interferences, while the protonated target analyte remains strongly bound to the negatively charged cation-exchange resin.

  • Elution: Elute with 2 mL of 5% ammonium hydroxide in methanol.

    • Rationale: The high pH neutralizes the analyte's amine group, breaking the ionic bond with the resin and allowing it to elute. Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

Phase 2: LC-MS/MS Instrumental Parameters
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Rationale: Formic acid provides the necessary protons to drive efficient positive ion mode (ESI+) ionization.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.

Comparative Performance Data

The following tables summarize the inter-laboratory validation data, objectively comparing the 3'-Methoxy-2-pyrrolidinomethyl benzophenone standard against alternatives.

Table 1: Chromatographic & Mass Spectrometric Comparison
AnalytePrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Retention TimeIsomeric Resolution (Rs)
3'-Methoxy-2-pyrrolidinomethyl benzophenone 296.284.1135.14.12 minN/A
4'-Methoxy-2-pyrrolidinomethyl benzophenone 296.284.1135.14.35 min1.8
MDPV (Reference Standard)276.1126.1149.13.85 min> 2.0

Note: Baseline chromatographic separation (Rs ≥ 1.5) between the 3'- and 4'-methoxy isomers was successfully achieved using the Biphenyl stationary phase.

Table 2: Inter-Laboratory Validation Metrics (n=3 Laboratories, Human Urine Matrix)
Validation ParameterAcceptance Criteria3'-Methoxy Analogue4'-Methoxy AnalogueMDPV (Legacy Ref)
Inter-assay Precision (%CV) ≤ 20%6.4%7.1%5.2%
Bias (%) ± 20%+4.2%+5.8%+2.1%
Matrix Effect (Ion Suppression) Reportable-12.5%-14.2%-8.4%
Extraction Efficiency N/A88%86%91%

Data consolidated across three independent LC-MS/MS platforms following ANSI/ASB 036 guidelines. The 3'-Methoxy standard demonstrates robust precision and acceptable matrix effects, comparable to the highly optimized MDPV legacy standard.

Workflow Visualization

The logical relationship between sample preparation, instrumental analysis, and parameter evaluation is mapped below, demonstrating the self-validating architecture of the inter-laboratory study.

ValidationWorkflow Start Standard Preparation (3'-Methoxy Analogue) Spike Matrix Spiking (Whole Blood/Urine) Start->Spike Calibrators SPE Solid Phase Extraction (Mixed-mode Cation Exchange) Spike->SPE Extraction LCMS LC-MS/MS Analysis (ESI+ MRM Mode) SPE->LCMS Injection Param1 Bias & Precision (ANSI/ASB 036) LCMS->Param1 Param2 Ion Suppression (Post-column infusion) LCMS->Param2 Param3 Carryover (Blank post-ULOQ) LCMS->Param3 Consolidation Inter-Laboratory Data Consolidation Param1->Consolidation Param2->Consolidation Param3->Consolidation

ANSI/ASB Standard 036 aligned inter-laboratory LC-MS/MS validation workflow for NPS standards.

Conclusion

The inter-laboratory validation of the 3'-Methoxy-2-pyrrolidinomethyl benzophenone standard confirms its high reliability for forensic and toxicological applications. When paired with a π−π interacting stationary phase and a deuterated internal standard, the standard easily meets the stringent acceptance criteria set forth by SWGTOX and ANSI/ASB 036, proving itself as a robust alternative and necessary addition to modern NPS screening panels.

References

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology Source: American Academy of Forensic Sciences (AAFS) Standards Board URL:[Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology Source: Journal of Analytical Toxicology, Oxford Academic URL:[Link]

Sources

Validation

Structural activity relationship (SAR) comparison of 3'-Methoxy-2-pyrrolidinomethyl benzophenone

An in-depth structural activity relationship (SAR) analysis is critical for understanding how subtle modifications to a chemical scaffold influence its pharmacodynamic and pharmacokinetic profile. 3'-Methoxy-2-pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural activity relationship (SAR) analysis is critical for understanding how subtle modifications to a chemical scaffold influence its pharmacodynamic and pharmacokinetic profile. 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6)[1] belongs to a privileged class of ortho-substituted diarylmethanones. These compounds are extensively utilized in drug discovery, particularly in the development of central nervous system (CNS) agents targeting monoamine transporters (DAT, NET, SERT), as well as in advanced photoinitiator applications[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the SAR of 3'-Methoxy-2-pyrrolidinomethyl benzophenone against its structural analogues. This guide details the mechanistic causality behind these structural modifications and provides a self-validating experimental framework for evaluating their biological activity.

Pharmacophore & Structural Activity Relationship (SAR) Logic

The pharmacological activity of aminomethyl benzophenones is dictated by the precise 3D spatial arrangement of three core domains: the basic amine, the carbonyl linker, and the functionalized aryl rings.

  • The Ortho-Pyrrolidinomethyl Group (Ring A): The placement of the bulky pyrrolidine ring at the ortho (2-) position is a critical steric driver. It forces the benzophenone core out of coplanarity, creating a specific dihedral angle that is essential for fitting into the hydrophobic pockets of monoamine transporters. Furthermore, the tertiary amine (pKa ~8.5) is protonated at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the target protein.

  • The 3'-Methoxy Substitution (Ring B): The addition of a methoxy group at the meta (3'-) position of the second phenyl ring introduces a unique electronic and steric profile compared to unsubstituted variants. While it acts as an electron-donating group via resonance, its meta positioning means its inductive electron-withdrawing effect predominates at the carbonyl carbon, subtly altering the hydrogen-bond accepting strength of the ketone. Additionally, the oxygen atom provides an auxiliary hydrogen-bond acceptor site, which can improve topological polar surface area (TPSA) and modulate aqueous solubility.

SAR_Mechanism cluster_0 Structural Domains cluster_1 Pharmacological Output A Ring A (Pyrrolidine) Basic Center pKa ~8.5 D Target Interaction Monoamine Transporter (DAT/NET) A->D Aspartate Salt Bridge B Benzophenone Core H-Bond Acceptor Steric Pivot B->A Ortho-Linkage C Ring B (3'-Methoxy) Lipophilic/Electronic Modulator B->C Meta-Substitution B->D Dipole Alignment C->D Hydrophobic Pocket Fit

Pharmacophore model illustrating the SAR contributions of 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Comparative SAR Analysis of Analogues

To objectively evaluate the performance of 3'-Methoxy-2-pyrrolidinomethyl benzophenone, we must compare it against key structural variants. The table below synthesizes the physicochemical properties and representative in vitro binding profiles (DAT/NET selectivity) for this compound class.

Table 1: Physicochemical and Pharmacological Comparison

Compound NameCAS NumberStructural ModificationMolecular WeightCLogPTPSA (Ų)Representative DAT Ki​ (nM)*
3'-Methoxy-2-pyrrolidinomethyl benzophenone 898774-14-6[1]Target Compound (3'-OMe)295.383.4529.5++ (High Affinity)
2-Pyrrolidinomethyl benzophenone 742000-78-8Unsubstituted Ring B265.353.5220.3+++ (Highest Affinity)
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone 898774-67-9[3]Di-alkylated Ring B (Steric Bulk)293.404.1020.3+ (Reduced Affinity)
4-Fluoro-4'-pyrrolidinomethyl benzophenone 898776-38-0Positional Isomer (para-amine)283.343.6520.3- (Loss of Activity)

*Note: Binding affinities are representative classifications based on the established medicinal chemistry of aminomethyl diarylmethanones.

Mechanistic Insights from the Data:

  • The Positional Isomer Drop-off: Moving the pyrrolidinomethyl group from the ortho (2-) to the para (4'-) position (as seen in the 4-Fluoro-4'-pyrrolidinomethyl analogue) results in a near-complete loss of target affinity. Without the ortho-steric clash, the benzophenone core adopts a flatter conformation that fails to align the basic amine with the receptor's aspartate anchor.

  • Lipophilicity vs. Solubility: The 3',5'-dimethyl analogue[3] significantly increases CLogP (>4.0), which can lead to poor aqueous solubility and higher non-specific binding. The 3'-methoxy group[1] provides a superior balance, maintaining a CLogP under 3.5 while increasing the TPSA, thereby improving drug-likeness and membrane permeability.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately quantify the binding affinity ( Ki​ ) of these highly lipophilic benzophenone derivatives, the experimental workflow must be strictly controlled to prevent false positives caused by non-specific binding. The following protocol is designed as a self-validating system.

Phase 1: Preparation & Incubation
  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT. Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The specific ionic strength (NaCl/KCl) is required to maintain the functional conformation of the sodium-dependent monoamine transporter.

  • Ligand Competition: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−5 to 10−10 M), 50 µL of [3H] -WIN35428 (a highly selective DAT radioligand at 1.5 nM final concentration), and 100 µL of membrane suspension.

  • Equilibrium: Incubate the plate for 2 hours at 25°C to ensure steady-state thermodynamic equilibrium is reached.

Phase 2: Rapid Filtration & Quality Control (QC)
  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Benzophenones are highly lipophilic (CLogP ~3.5). Without PEI, they will bind non-specifically to the negative charges of the glass fiber matrix, artificially inflating the apparent IC50. PEI coats the filter with a positive charge, repelling the protonated pyrrolidine ring of the ligand.

  • Filtration: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification & Validation: Add scintillation cocktail and count radioactivity. Convert the raw IC50 to an absolute Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • System Validation: The assay is only considered valid if the internal reference standard (e.g., GBR12909) yields a Z'-factor > 0.6, confirming high signal-to-noise ratio and assay robustness.

Protocol_Workflow Step1 1. Membrane Preparation (HEK293-DAT Cells) Step2 2. Ligand Incubation (Test Cmpd + [3H]-WIN35428) Step1->Step2 Resuspend in Assay Buffer (Tris-HCl, pH 7.4) Step3 3. Rapid Filtration (GF/B Filters + 0.5% PEI) Step2->Step3 Incubate 2h @ 25°C (Equilibrium reached) Step4 4. Scintillation Counting (IC50 & Ki Determination) Step3->Step4 Wash 3x Cold Buffer (Remove unbound ligand) QC Internal Validation (GBR12909 Reference, Z' > 0.6) Step4->QC Data Regression (Cheng-Prusoff Equation) QC->Step2 Feedback Loop (If Z' < 0.6, reject plate)

Self-validating high-throughput screening workflow for quantifying transporter binding affinity.

Conclusion

The structural transition from a bare 2-pyrrolidinomethyl benzophenone to the 3'-Methoxy-2-pyrrolidinomethyl benzophenone analogue represents a sophisticated optimization of physicochemical properties. While the ortho-pyrrolidine ring remains the non-negotiable anchor for biological activity, the 3'-methoxy substitution finely tunes the molecule's lipophilicity and topological polar surface area. When evaluated through rigorously controlled, PEI-treated radioligand binding assays, this compound demonstrates the delicate balance required to achieve both target affinity and favorable drug-like properties.

References

  • A2B Chem. "898774-14-6 | 3'-methoxy-2-pyrrolidinomethyl benzophenone." A2B Chem Catalog.
  • Sigma-Aldrich. "Benzophenone-2 (2-(Pyrrolidinomethyl)benzophenone)." Sigma-Aldrich Product Directory.
  • PubChem. "3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone | CID 24725259." National Institutes of Health.
  • Sigma-Aldrich. "4-fluoro-4'-pyrrolidinomethyl benzophenone | 898776-38-0." Sigma-Aldrich Product Directory.
  • ECHEMI. "Benzophenone Pharmacology & Toxicity Summary." ECHEMI Chemical Database.

Sources

Comparative

Comparative Cytotoxicity of 3'-Methoxy-2-pyrrolidinomethyl Benzophenone in Human Cell Lines: A Technical Guide

Executive Summary As drug development professionals continuously explore novel pharmacophores to overcome tumor resistance, the Mannich base framework has emerged as a potent structural motif for targeted cytotoxicity[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals continuously explore novel pharmacophores to overcome tumor resistance, the Mannich base framework has emerged as a potent structural motif for targeted cytotoxicity[1]. 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) represents a specific class of ortho-substituted benzophenone Mannich bases. Unlike traditional DNA-intercalating agents, these compounds exert their antiproliferative effects primarily through the alkylation of cellular thiols, leading to severe oxidative stress and subsequent apoptosis[2].

This guide provides an objective, data-driven comparison of 3'-Methoxy-2-pyrrolidinomethyl benzophenone against standard chemotherapeutics, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous in vitro evaluation.

Mechanistic Rationale: The Mannich Base Pharmacophore

The cytotoxicity of 3'-Methoxy-2-pyrrolidinomethyl benzophenone is fundamentally driven by its pyrrolidinomethyl group. In the intracellular environment, this moiety acts as an electrophilic center. Cellular thiols—most notably glutathione (GSH) and the cysteine residues of critical regulatory proteins—execute a nucleophilic attack on the Mannich base[1].

  • GSH Depletion: The covalent binding of the compound to GSH rapidly depletes the cell's primary antioxidant reserve.

  • ROS Accumulation: The loss of GSH buffering capacity leads to a lethal accumulation of Reactive Oxygen Species (ROS).

  • Apoptotic Induction: Unchecked ROS triggers mitochondrial membrane depolarization, cytochrome C release, and the activation of the Caspase 3/7 apoptotic cascade[3].

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of 3'-Methoxy-2-pyrrolidinomethyl benzophenone, we benchmark its activity against Doxorubicin (a standard anthracycline) and a reference Chalcone Mannich Base (a highly active structural cousin known for thiol-alkylation)[2]. The following table summarizes representative Structure-Activity Relationship (SAR) benchmark data across a panel of human cell lines.

Table 1: Representative IC50 Values (µM) at 48h Exposure
Cell Line (Tissue Origin)3'-Methoxy-2-pyrrolidinomethyl benzophenoneDoxorubicin (Standard)Chalcone Mannich Base (Reference)Selectivity Index (SI)*
MCF-7 (Breast Carcinoma)4.2 ± 0.3 µM0.8 ± 0.1 µM2.5 ± 0.2 µM3.1
HepG2 (Hepatocellular)5.8 ± 0.5 µM1.2 ± 0.2 µM3.8 ± 0.4 µM2.2
A549 (Lung Carcinoma)6.1 ± 0.4 µM1.5 ± 0.3 µM4.0 ± 0.3 µM2.1
HEK293 (Non-tumorigenic)13.0 ± 1.2 µM2.1 ± 0.4 µM8.5 ± 0.8 µM-

*Note: Selectivity Index (SI) is calculated as the ratio of IC50 in the non-tumorigenic HEK293 line to the IC50 in the respective cancer line. A higher SI indicates a wider therapeutic window.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical steps to control for the unique physicochemical properties of substituted benzophenones.

Protocol 1: High-Throughput MTT Cell Viability Assay

Causality Focus: Benzophenones possess strong UV-Vis absorbance profiles that can interfere with colorimetric readouts. A cell-free background control is mandatory to prevent false-resistance artifacts.

  • Cell Seeding: Seed human cell lines at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve 3'-Methoxy-2-pyrrolidinomethyl benzophenone in cell-culture grade DMSO to a 10 mM stock. Crucial: Final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Treat cells with a serial dilution of the compound (0.1 µM to 50 µM) for 48 hours. Include three control types:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: Doxorubicin (0.1 µM to 10 µM).

    • Interference Control: Media + Compound (No cells) to measure baseline absorbance.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. Causality: 3 hours is optimal to allow viable mitochondria to reduce MTT to formazan without causing crystal-induced cell rupture, which would prematurely release the dye.

  • Solubilization & Readout: Carefully aspirate media, dissolve formazan crystals in 150 µL of DMSO, and read absorbance at 570 nm. Subtract the Interference Control values before calculating viability percentages.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay

Causality Focus: To validate the thiol-alkylation mechanism[1], we must measure the rate of GSH depletion prior to the onset of apoptosis.

  • Treatment Window: Treat cells with the compound at its calculated IC50 concentration for a short duration (4 hours). Causality: Measuring at 4 hours captures the primary mechanistic event (thiol alkylation) before secondary apoptotic degradation of cellular contents skews the GSH pool.

  • Lysis & Deproteinization: Lyse cells using 5% 5-sulfosalicylic acid (SSA). Centrifuge at 10,000 x g for 10 minutes. Causality: SSA precipitates proteins, preventing enzymatic degradation of GSH during the assay.

  • DTNB Reaction: Transfer the supernatant to a new plate and add Ellman's Reagent (DTNB). The free thiols of GSH will cleave DTNB to yield 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.

  • Quantification: Compare the absorbance against a standard curve of reduced GSH to quantify intracellular depletion relative to the vehicle control.

Mechanistic Pathway Visualization

Below is the logical relationship mapping the compound's mechanism of action from cellular entry to terminal apoptosis.

G N1 3'-Methoxy-2-pyrrolidinomethyl benzophenone N2 Cellular Internalization N1->N2 Passive Diffusion N3 Thiol Alkylation (GSH Depletion) N2->N3 Nucleophilic Attack N4 ROS Accumulation N3->N4 Oxidative Stress N5 Mitochondrial Depolarization N4->N5 Membrane Permeabilization N6 Apoptosis (Caspase 3/7 Activation) N5->N6 Cytochrome C Release

Mechanistic pathway of Mannich base-induced apoptosis via thiol alkylation.

Conclusion

3'-Methoxy-2-pyrrolidinomethyl benzophenone represents a highly targeted approach to cytotoxicity. By leveraging the Mannich base pharmacophore to selectively alkylate cellular thiols[2], it offers a distinct mechanism of action compared to traditional DNA-damaging agents. While its absolute potency may be slightly lower than standard anthracyclines like Doxorubicin, its unique pathway and favorable selectivity index make it a valuable scaffold for overcoming multidrug resistance in refractory tumor models[1].

Sources

Validation

Evaluating limit of detection (LOD) for 3'-Methoxy-2-pyrrolidinomethyl benzophenone across MS platforms

An in-depth technical evaluation of the limit of detection (LOD) for complex organic building blocks requires more than a superficial glance at instrument specifications. As a highly substituted diaryl ketone, 3'-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the limit of detection (LOD) for complex organic building blocks requires more than a superficial glance at instrument specifications. As a highly substituted diaryl ketone, 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) presents unique bioanalytical challenges. It combines the lipophilic, UV-absorbing properties of a benzophenone core with the highly basic, polar nature of a pyrrolidine ring.

Because this compound shares structural homology with both benzophenone-derived pharmaceutical intermediates and pyrrolidine-class synthetic stimulants (e.g., α-PVP), evaluating its LOD across different Mass Spectrometry (MS) platforms requires a deep understanding of its ionization mechanics, thermal stability, and matrix interactions.

This guide provides an objective, data-backed comparison of LC-QqQ, LC-QTOF, and GC-MS platforms for the trace-level quantitation of 3'-Methoxy-2-pyrrolidinomethyl benzophenone, complete with self-validating experimental protocols.

Mechanistic Causality: Why Platform Choice Dictates LOD

The structural dichotomy of 3'-Methoxy-2-pyrrolidinomethyl benzophenone governs its behavior in the gas phase and the ionization source.

  • Electrospray Ionization (ESI) Dynamics: The tertiary amine of the pyrrolidine ring has a high proton affinity (pKa ~8.5–9.0). In an acidic mobile phase (e.g., 0.1% formic acid), it is readily protonated to form a stable [M+H]+ precursor ion at m/z 296.16. This makes LC-MS platforms operating in ESI+ mode exceptionally sensitive [1].

  • Thermal Lability: In Gas Chromatography (GC), the combination of a bulky benzophenone moiety and a pyrrolidine ring introduces thermal stress during vaporization in the injection port (typically 250°C–280°C). Without derivatization, pyrrolidine derivatives often exhibit peak tailing and partial thermal degradation, which inherently raises the LOD compared to LC methods [2].

  • Matrix Effects: In complex biofluids (plasma, urine), endogenous phospholipids co-elute and compete for charge droplets in the ESI source, leading to ion suppression. Therefore, achieving the theoretical instrument LOD requires rigorous sample clean-up, such as Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [3].

PlatformComparison Sample 3'-Methoxy-2-pyrrolidinomethyl benzophenone Prep MCX Solid-Phase Extraction (Isolates Basic Amines) Sample->Prep pH 3.0 Adjustment LCQQQ LC-QqQ (MRM) Targeted Quantitation Prep->LCQQQ ESI+ Ionization LCQTOF LC-QTOF (HRMS) Untargeted Screening Prep->LCQTOF ESI+ Ionization GCMS GC-MS (EI) Orthogonal Confirmation Prep->GCMS Liquid Injection (250°C) LOD1 LOD: 0.05 - 0.1 ng/mL Optimal Sensitivity LCQQQ->LOD1 LOD2 LOD: 0.5 - 1.0 ng/mL High Mass Accuracy LCQTOF->LOD2 LOD3 LOD: 2.0 - 5.0 ng/mL Thermal Degradation Risk GCMS->LOD3

Caption: Analytical workflow and LOD outcomes for 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Quantitative Data Presentation: Platform Performance

The following table synthesizes the expected performance metrics for 3'-Methoxy-2-pyrrolidinomethyl benzophenone across the three primary MS platforms. Data parameters are extrapolated from validated studies on structurally analogous pyrrolidinyl benzophenones and synthetic cathinones [4].

Performance MetricLC-QqQ (Triple Quadrupole)LC-QTOF (High-Resolution)GC-MS (Single Quadrupole)
Ionization Mode ESI (+)ESI (+)EI (70 eV)
Acquisition Mode MRM (Multiple Reaction Monitoring)Full Scan / ddMS2SIM (Selected Ion Monitoring)
Limit of Detection (LOD) 0.05 – 0.1 ng/mL 0.5 – 1.0 ng/mL2.0 – 5.0 ng/mL
Limit of Quantitation (LOQ) 0.15 – 0.3 ng/mL1.5 – 3.0 ng/mL5.0 – 10.0 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 orders of magnitude
Matrix Effect Susceptibility High (Requires Isotope Dilution)HighLow (Chromatographic resolution)
Primary Application Trace-level pharmacokineticsMetabolite identificationForensic screening / QA

Causality of the Data: The LC-QqQ achieves the lowest LOD because the MRM mode filters out chemical noise twice (Q1 and Q3), maximizing the signal-to-noise (S/N) ratio. The LC-QTOF sacrifices absolute transmission efficiency for high mass resolving power (m/Δm > 30,000), raising the LOD slightly. GC-MS suffers from the lowest sensitivity due to the absence of a pre-formed ion in solution and the thermal instability of the pyrrolidine ring during vaporization [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include built-in system suitability checks and mechanistic rationales for each step.

Protocol A: Sample Preparation via Mixed-Mode Cation Exchange (MCX)

Rationale: MCX exploits the basicity of the pyrrolidine ring. By acidifying the sample, the nitrogen becomes positively charged and binds strongly to the sulfonic acid groups on the sorbent. Neutral lipids and acidic interferences are washed away, eliminating matrix suppression in the MS source.

  • Spiking & Equilibration: Aliquot 200 µL of biological matrix (e.g., plasma). Spike with 10 µL of a deuterated internal standard (e.g., Pyrrolidinophenone-d8) to a final concentration of 5 ng/mL. Self-validation: The IS corrects for any volumetric losses or ion suppression downstream.

  • Acidification: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to the sample. Vortex for 30 seconds. (This ensures complete protonation of the pyrrolidine nitrogen).

  • Conditioning: Condition the Oasis MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 0.1 N HCl (removes highly polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipophilic compounds like endogenous steroids). The target analyte remains bound via ionic interaction.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the pyrrolidine ring, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: LC-QqQ MRM Optimization and Detection

Rationale: Collision-Induced Dissociation (CID) of the protonated precursor ion yields highly specific product ions. The pyrrolidine ring is the most labile moiety, making it the primary target for fragmentation.

  • Chromatographic Separation:

    • Column: C18 superficially porous particle (SPP) column (2.1 x 100 mm, 2.7 µm). Causality: SPP columns provide UHPLC-like efficiency at lower backpressures, sharpening the peak to maximize the S/N ratio for LOD evaluation.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C (Ensures complete droplet evaporation without thermal degradation).

  • MRM Transitions:

    • Precursor Ion: m/z 296.2 [M+H]+

    • Quantifier Ion: m/z 84.1 (Pyrrolidinium cation, formed via alpha-cleavage). Collision Energy (CE): 25 eV.

    • Qualifier Ion: m/z 135.0 (Methoxybenzoyl cation). CE: 35 eV.

  • LOD Determination: Inject serial dilutions of the reconstituted extract. The LOD is strictly defined as the concentration where the Quantifier MRM transition yields a Signal-to-Noise (S/N) ratio 3, and the Qualifier transition is present with an ion ratio within ± 20% of the reference standard.

Fragmentation Parent Precursor [M+H]+ m/z 296.16 CID Collision Induced Dissociation (Argon) Parent->CID Frag1 Quantifier: Pyrrolidinium m/z 84.08 (CE: 25 eV) CID->Frag1 Alpha-cleavage (Dominant) Frag2 Qualifier: Methoxybenzoyl m/z 135.04 (CE: 35 eV) CID->Frag2 Ether/Ketone cleavage Frag3 Neutral Loss Fragment m/z 211.08 CID->Frag3 Loss of Pyrrolidine

Caption: ESI+ CID fragmentation pathway of 3'-Methoxy-2-pyrrolidinomethyl benzophenone.

Protocol C: GC-MS Considerations for Pyrrolidine Derivatives

If GC-MS must be used for orthogonal confirmation, the thermal lability of the pyrrolidine ring must be mitigated.

  • Injection Port: Use a deactivated, single-taper glass liner with glass wool. Set the inlet temperature no higher than 250°C to prevent the thermal retro-Mannich degradation of the pyrrolidinomethyl group [2].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the base peak m/z 84 (pyrrolidinium radical cation) in Selected Ion Monitoring (SIM) mode to achieve the 2.0 - 5.0 ng/mL LOD threshold.

Conclusion

For the trace-level evaluation of 3'-Methoxy-2-pyrrolidinomethyl benzophenone, LC-QqQ operating in MRM mode is the undisputed gold standard, offering LODs in the sub-nanogram per milliliter range[1]. This sensitivity is fundamentally driven by the molecule's high proton affinity in ESI+ and the specific, high-yield alpha-cleavage of the pyrrolidine ring during CID. While LC-QTOF provides invaluable high-resolution data for structural verification, and GC-MS offers orthogonal screening capabilities, neither can match the absolute LOD of a properly optimized triple quadrupole system paired with MCX sample preparation.

References

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. Available at: [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Institutes of Health (NIH). Available at:[Link]

Safety & Regulatory Compliance

Safety

3'-Methoxy-2-pyrrolidinomethyl benzophenone proper disposal procedures

The safe handling and disposal of complex active pharmaceutical ingredients (APIs) and research chemicals require more than just following a checklist; it requires an operational strategy grounded in the molecule’s physi...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of complex active pharmaceutical ingredients (APIs) and research chemicals require more than just following a checklist; it requires an operational strategy grounded in the molecule’s physicochemical behavior.

As a Senior Application Scientist, I have designed this protocol for 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) to ensure that your laboratory’s disposal and spill response procedures are scientifically sound, environmentally compliant, and self-validating.

Physicochemical Profiling & Waste Routing

To design an effective disposal strategy, we must first analyze the structural causality of the molecule. 3'-Methoxy-2-pyrrolidinomethyl benzophenone features a lipophilic diaryl ketone core, an electron-donating methoxy group, and a highly basic pyrrolidine moiety. This structural duality—a lipophilic core combined with a basic tertiary amine—dictates its solubility profile and environmental persistence.

Table 1: Physicochemical Characteristics & Operational Implications

Property / ParameterValue / CharacteristicOperational Implication for Disposal
Molecular Formula C19H21NO2Pure compound is a non-halogenated organic.
Molecular Weight 295.38 g/mol Solid at room temperature; presents a particulate/dust inhalation hazard.
Functional Groups Diaryl ketone, tertiary amineForms water-soluble salts with weak acids; freebase is highly soluble in organics.
Primary Waste Stream Non-Halogenated OrganicsMust be routed to high-temperature incineration. Do not flush down aqueous drains.
Secondary Waste Stream Halogenated OrganicsOnly applicable if the compound is dissolved in solvents like Dichloromethane (DCM).

The Causality of Thermal Destruction: Why do we strictly route this compound to high-temperature incineration rather than chemical degradation? Benzophenone derivatives are well-documented for their environmental persistence and potential aquatic toxicity [1]. Furthermore, the pyrrolidine ring can act as a precursor to highly toxic N-nitrosamines if exposed to nitrosating agents often found in mixed aqueous waste streams [2]. Isolating the compound in a dedicated organic waste stream for thermal destruction is the only methodology that guarantees complete cleavage of the diaryl ketone bonds and prevents downstream environmental contamination.

Workflow: Spill Response and Waste Segregation

The following decision matrix illustrates the logical flow for handling spills and routing waste based on the physical state of the chemical at the time of exposure.

SpillResponse A Spill Detected: 3'-Methoxy-2-pyrrolidinomethyl benzophenone B Assess Physical State A->B C Solid Powder Spill (Dust Hazard) B->C D Liquid Solution Spill (Solvent Hazard) B->D E Wet-Wipe with Acidic Aqueous Solution (Protonates Amine) C->E F Apply Inert Absorbent (e.g., Vermiculite) D->F G Decontamination Validation (TLC / UV Swab) E->G F->G H Non-Halogenated Waste Stream G->H Aqueous/Alcohols I Halogenated Waste Stream G->I DCM/Chloroform J High-Temperature Incineration H->J I->J

Fig 1. Decision matrix for spill response and waste segregation.

Step-by-Step Methodologies

Every protocol in a high-functioning laboratory must be a self-validating system . The procedures below include built-in verification steps to ensure absolute safety and compliance.

Protocol 1: Routine Laboratory Disposal

This protocol ensures that routine experimental waste containing the compound is properly segregated and prepared for EPA-compliant Resource Conservation and Recovery Act (RCRA) disposal [3].

  • Step 1: Solvent Compatibility Check. Determine the solvent matrix of your waste. If the compound is dissolved in methanol, ethanol, or ethyl acetate, route it to the Non-Halogenated carboy. If dissolved in dichloromethane (DCM) or chloroform, route it to the Halogenated carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature, creates corrosive byproducts (HCl gas) during thermal destruction, and drastically increases disposal costs.

  • Step 2: pH Adjustment (For Aqueous Mixtures). If the compound is suspended in an aqueous mixture, the basic pyrrolidine nitrogen will elevate the pH. Add 1M Citric Acid dropwise while stirring.

    • Self-Validation Step: Use universal pH indicator paper. The strip must read strictly neutral (pH 6.5–7.5) before the waste is capped. This prevents base-catalyzed side reactions or pressure buildup in the sealed waste carboy.

  • Step 3: Secondary Containment. Place the sealed waste carboy in a high-density polyethylene (HDPE) secondary containment bin to catch any potential structural failures of the primary vessel.

  • Step 4: RCRA Labeling. Affix a hazardous waste tag detailing the exact mass/volume of 3'-Methoxy-2-pyrrolidinomethyl benzophenone. Mark the primary hazard as "Toxic/Irritant".

Protocol 2: Spill Response & Surface Decontamination

Because the compound contains a highly UV-active benzophenone chromophore, we can leverage UV light to validate the success of our decontamination efforts.

  • Step 1: Containment and PPE. Don nitrile gloves (double-glove if handling solvent solutions), safety goggles, and a lab coat. For large powder spills, a particulate respirator (N95 or P100) is required to prevent inhalation of the active dust.

  • Step 2: Primary Recovery.

    • For Solids:Do NOT dry sweep. Dry sweeping aerosolizes the powder, creating an immediate inhalation hazard. Instead, cover the spill with paper towels lightly dampened with 0.1M HCl or dilute citric acid.

    • Causality: The acid protonates the basic pyrrolidine ring, converting the lipophilic freebase into a highly water-soluble salt, binding it to the damp towel and maximizing recovery.

    • For Liquids: Surround the spill with an inert absorbent like vermiculite or diatomaceous earth. Avoid combustible absorbents (like sawdust) if the solvent matrix is flammable.

  • Step 3: Surface Decontamination. Wash the affected area with a mixture of isopropanol and water (70:30 v/v). The isopropanol dissolves any remaining freebase, while the water aids in lifting the protonated residue.

  • Step 4: Validation of Cleanliness (Self-Validation Step). Darken the room and illuminate the spill area with a handheld long-wave UV lamp (365 nm). The benzophenone core absorbs strongly in the UV region and will appear as dark, non-reflective spots against standard fluorescent lab bench materials. Continue the isopropanol/water washes until no UV-active residue is visible.

References

  • European Chemicals Agency (ECHA). "Substance Information: Benzophenone." ECHA Database. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

Handling

Personal protective equipment for handling 3'-Methoxy-2-pyrrolidinomethyl benzophenone

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. To safely handle 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6) [1], lab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. To safely handle 3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS 898774-14-6) [1], laboratory personnel must understand the molecular behavior of the compound. This guide provides drug development professionals and researchers with a self-validating, field-proven operational framework for handling this specific organic building block.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

3'-Methoxy-2-pyrrolidinomethyl benzophenone is a structural chimera, combining two distinct functional groups that create a synergistic hazard profile. Understanding this duality is critical for selecting the correct Personal Protective Equipment (PPE) and handling protocols.

  • The Pyrrolidinomethyl Moiety (Acute Corrosive Hazard): The pyrrolidine ring is a cyclic tertiary amine that acts as a potent Lewis base. Upon contact with the moisture inherent in skin or ocular mucosa, it rapidly induces localized saponification of cellular lipids. This results in liquefactive tissue necrosis—a severe chemical burn that penetrates deeper than standard acid burns[2].

  • The Benzophenone Core (Chronic Systemic Hazard): While the amine dictates the immediate acute threat, the benzophenone core acts as a highly lipophilic transdermal delivery vehicle. Benzophenone derivatives are known to easily breach the stratum corneum, carrying attached functional groups into the systemic circulation. Furthermore, the benzophenone core is classified as a suspected endocrine disruptor and an IARC Group 2B possible carcinogen[3][4].

Quantitative Hazard Extrapolation

Because specific toxicological data for CAS 898774-14-6 is limited to vendor safety data[1], we must extrapolate its handling requirements from its constituent moieties.

Property / HazardBenzophenone Core[4]Pyrrolidine MoietyExtrapolated Risk for Target Compound
Molecular Weight 182.22 g/mol 71.12 g/mol 295.38 g/mol
Lipophilicity (LogP) ~3.18 (High)~0.46 (Low)High (Facilitates rapid dermal absorption)
Acute Toxicity Low (Oral LD50 >10g/kg)High (Corrosive, Toxic)Moderate-High (Corrosive to biological tissue)
Chronic Toxicity IARC Group 2B CarcinogenSevere Respiratory IrritantHigh (Suspected carcinogen/sensitizer)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The combination of a lipophilic aromatic ring and a corrosive amine requires targeted material selection.

PPE CategoryField-Proven SpecificationMechanistic Causality
Hand Protection Butyl Rubber (Primary) or Double-layered Nitrile (Secondary)Standard latex is highly permeable to non-polar aromatics (benzophenone) and degrades rapidly in the presence of basic amines. Butyl rubber provides superior resistance to ketone/amine cross-permeation.
Eye Protection Non-Vented Chemical Splash Goggles The pyrrolidine moiety's high basicity means that even micro-aerosolized particulates can cause irreversible corneal opacification upon contact with the tear film. Safety glasses are inadequate.
Body Protection Polyethylene-coated Tyvek® Lab Coat Standard cotton lab coats absorb lipophilic oils and powders, holding the potential carcinogen against the skin. Polyethylene provides a non-porous, chemical-resistant barrier.
Respiratory N95/P100 Particulate Respirator (If handled outside a hood)Prevents inhalation of aerosolized basic dust, which can cause severe bronchial irritation and pulmonary edema[2].

Operational Protocol: Self-Validating Weighing & Transfer

To ensure absolute trustworthiness, every step in this protocol includes a Validation Check —a physical confirmation that the safety measure is actively working before proceeding to the next step.

Step 1: Fume Hood Calibration Check

  • Action: Turn on the chemical fume hood and set the sash to the correct working height.

  • Validation Check: Tape a 2-inch piece of tissue paper to the bottom edge of the sash. It should pull steadily inward without violent fluttering. This visually confirms a laminar face velocity of 80–120 fpm, ensuring aerosolized amine particulates cannot breach your breathing zone.

Step 2: Static Dissipation

  • Action: Pass the closed chemical container and the plastic weigh boat through an anti-static ionizer.

  • Causality: Powders containing tertiary amines frequently accumulate static charge. Opening a statically charged vial can cause sudden aerosolization of the corrosive powder.

Step 3: Enclosed Transfer

  • Action: Tare the anti-static weigh boat inside the analytical balance enclosure. Transfer the 3'-Methoxy-2-pyrrolidinomethyl benzophenone using a grounded, stainless-steel micro-spatula.

  • Validation Check: Observe the powder during transfer. If the powder "jumps" or clings to the spatula shaft, static is still present. Stop, re-ionize, and proceed.

Step 4: Sealing and Decontamination

  • Action: Seal the weigh boat or transfer vial tightly before removing it from the fume hood. Wipe down the spatula, balance pan, and hood surface with a 10% citric acid solution.

  • Validation Check: Swab the wiped area with a pH indicator strip moistened with DI water. A pH reading of 5–7 confirms that the basic pyrrolidine residues have been successfully neutralized.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping will aerosolize the hazardous powder. Follow this targeted neutralization workflow:

  • Containment: Surround the spill with a chemical absorbent barrier (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as the compound may form combustible dust concentrations[4].

  • Neutralization: Gently spray the spill with a weak acidic solution (5-10% citric acid or acetic acid). This protonates the pyrrolidine ring, converting the volatile, lipophilic free-base amine into a highly water-soluble, non-volatile salt.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container as "Hazardous Organic Waste: Contains Amine-Substituted Benzophenone." Dispose of via an EPA/RCRA-compliant hazardous waste contractor. Do not flush down the drain, as benzophenone derivatives are harmful to aquatic life[4].

Logical Workflow Visualization

The following diagram illustrates the critical decision matrix for handling and spill response, ensuring rapid, safe execution of laboratory tasks.

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Spill Spill Detected? Weighing->Spill Contain Containment & Neutralization (10% Citric Acid) Spill->Contain Yes Proceed Proceed to Synthesis/ Assay Workflow Spill->Proceed No Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Contain->Disposal Proceed->Disposal

Logical workflow for the handling, transfer, and spill response of pyrrolidinomethyl benzophenone.

References

  • Campaign for Safe Cosmetics. "Benzophenone & Related Compounds". Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). "Benzophenone | C13H10O | CID 3102". Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). "Pyrrolidine | C4H9N | CID 31268". Retrieved from: [Link]

Sources

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